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  • Product: 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride
  • CAS: 1062276-08-7

Core Science & Biosynthesis

Foundational

The Modern Drug Hunter's Compass: A Technical Guide to the Biological Screening of Novel Quinoline Derivatives

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the quinoline scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the quinoline scaffold is a familiar and welcome sight. Its presence in a diverse array of clinically significant drugs, from the pioneering antimalarial chloroquine to modern targeted cancer therapies, is a testament to its remarkable pharmacological versatility.[1] This guide is crafted from years of field experience to serve as a comprehensive technical resource for unlocking the full therapeutic potential of novel quinoline derivatives. We will journey through the strategic screening cascades, delve into the nuances of key biological assays, and provide the practical, step-by-step protocols necessary to identify and characterize promising new drug candidates. Our focus will be not just on the "how," but the critical "why" that underpins every experimental decision, ensuring a robust and efficient path from initial hit to viable lead.

I. The Strategic Blueprint: A Hierarchical Screening Cascade for Quinoline Derivatives

A successful screening campaign is not a random walk through a series of assays, but a carefully orchestrated process designed to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties.[2] This hierarchical approach, often termed a "screening cascade," is essential for managing the time and resources inherent in drug discovery.[3]

The causality behind this tiered strategy is rooted in a balance of throughput, cost, and complexity. Initial, high-throughput screens are designed to rapidly assess large numbers of compounds at a single concentration, casting a wide net for potential "hits."[2] As we progress through the cascade, the assays become more complex, lower in throughput, and more resource-intensive, but provide increasingly detailed information about the compound's potency, selectivity, and mechanism of action.[4]

Below is a conceptual workflow illustrating a typical screening cascade for novel quinoline derivatives, designed to identify compounds with potential anticancer or antimicrobial activity.

Screening_Cascade Figure 1: Hierarchical Screening Cascade for Quinoline Derivatives cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Confirmation and Potency) cluster_2 Tertiary Screening (Mechanism of Action) cluster_3 Lead Optimization Primary_Screen Single-Concentration Cytotoxicity or Antimicrobial Screen (e.g., 10 µM) Dose_Response Dose-Response Cytotoxicity (IC50) or Antimicrobial (MIC) Assays Primary_Screen->Dose_Response Active 'Hits' Selectivity_Panel Selectivity Panel (e.g., Normal vs. Cancer Cell Lines) Dose_Response->Selectivity_Panel Potent Hits Target_Based_Assays Target-Based Assays (e.g., Kinase Inhibition, DNA Gyrase Assay) Selectivity_Panel->Target_Based_Assays Selective Hits Cellular_Mechanism Cellular Mechanism Assays (e.g., Apoptosis, Cell Cycle Analysis) Target_Based_Assays->Cellular_Mechanism On-Target Activity ADMET In Silico & In Vitro ADMET Profiling Cellular_Mechanism->ADMET Confirmed Cellular Activity SAR Structure-Activity Relationship (SAR) Studies ADMET->SAR Favorable Drug-like Properties Preclinical_Candidate Preclinical Candidate SAR->Preclinical_Candidate Optimized Lead

Figure 1: A representative hierarchical screening cascade for the evaluation of novel quinoline derivatives.

II. Foundational Assays: Establishing a Baseline of Activity and Toxicity

The initial steps of any screening campaign are designed to answer a fundamental question: does the compound exhibit any biological activity at a pharmacologically relevant concentration? For quinoline derivatives, this typically involves assessing their general cytotoxicity against a panel of cancer cell lines or their growth inhibitory effects on relevant microbial strains.

A. In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5] The underlying principle is the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

The enduring popularity of the MTT assay in both academic and industrial settings is due to its simplicity, cost-effectiveness, and amenability to high-throughput screening in 96- or 384-well formats.[5] It provides a reliable and reproducible method for generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

B. Antimicrobial Susceptibility Testing: The Agar Well Diffusion Method

For quinoline derivatives with potential antimicrobial applications, the agar well diffusion method is a widely used and straightforward technique for preliminary screening.[8] This method relies on the diffusion of the test compound from a well in an agar plate into the surrounding medium that has been inoculated with a specific microorganism.[9] The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[10]

The agar well diffusion assay is a cost-effective and visually intuitive method for screening a large number of compounds for antimicrobial activity.[2] It provides a qualitative or semi-quantitative measure of a compound's efficacy against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. This allows for the rapid identification of compounds with a broad spectrum of activity or selective toxicity.

Materials:

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Bacterial or fungal strains of interest

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard, equivalent to approximately 1.5 x 10^8 CFU/mL).[11]

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the microbial suspension and streak the entire surface of an MHA plate to ensure a uniform lawn of growth.

  • Creation of Wells:

    • Using a sterile cork borer, create uniform wells in the agar.

  • Application of Test Compounds:

    • Pipette a fixed volume (e.g., 50-100 µL) of the dissolved quinoline derivative into each well.[10][11] Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[11]

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.

III. Delving Deeper: Unraveling the Mechanism of Action

Once a quinoline derivative has demonstrated potent and selective activity in primary and secondary screens, the focus shifts to elucidating its mechanism of action. This is a critical step in the drug discovery process, as it provides a rational basis for lead optimization and helps to predict potential on- and off-target effects. Many quinoline derivatives exert their biological effects by inhibiting specific enzymes that are crucial for cell survival and proliferation.[4][12][13]

A. Targeting the Machinery of Life: Enzyme Inhibition Assays

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process that is critical for DNA replication and transcription.[12][14] Quinolone and fluoroquinolone antibiotics are known to target DNA gyrase, making it a key target for the development of new antibacterial agents.[12][15]

Scientific Rationale: An in vitro DNA gyrase inhibition assay directly measures the ability of a compound to interfere with the supercoiling activity of the enzyme. This provides definitive evidence of on-target activity and allows for the determination of the compound's inhibitory potency (IC50).

DNA_Gyrase_Inhibition Figure 2: Mechanism of Quinoline-Mediated DNA Gyrase Inhibition cluster_0 DNA Replication Fork cluster_1 Inhibition by Quinoline Derivative DNA_Gyrase DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Inhibited_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Inhibited_Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds Quinoline Quinoline Derivative Quinoline->DNA_Gyrase Binds to Replication_Fork_Collapse Replication_Fork_Collapse Inhibited_Complex->Replication_Fork_Collapse Leads to Cell_Death Cell_Death Replication_Fork_Collapse->Cell_Death Results in Kinase_Signaling_Inhibition Figure 3: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway cluster_0 Normal Signaling cluster_1 Inhibition by Quinoline Derivative Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) RTK->Downstream_Signaling Phosphorylates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Quinoline_Kinase_Inhibitor Quinoline Kinase Inhibitor RTK_Inhibited Receptor Tyrosine Kinase (e.g., EGFR) Quinoline_Kinase_Inhibitor->RTK_Inhibited Binds to ATP-binding site RTK_Inhibited->Downstream_Signaling Inhibition

Figure 3: A generalized diagram showing the inhibition of a receptor tyrosine kinase signaling pathway by a quinoline derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., HTRF)

Materials:

  • Purified recombinant kinase (e.g., EGFR, c-Met)

  • Specific peptide or protein substrate

  • ATP

  • Assay buffer

  • Kinase inhibitor (quinoline derivative)

  • Detection reagents (e.g., for Homogeneous Time-Resolved Fluorescence - HTRF)

  • Microplate reader capable of HTRF detection

Procedure:

  • Reaction Setup:

    • In a suitable microplate, add the kinase, substrate, and quinoline derivative at various concentrations in the assay buffer.

  • Initiation of Reaction:

    • Start the kinase reaction by adding ATP.

    • Incubate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin for a biotinylated substrate).

    • Incubate to allow for binding of the detection reagents.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader.

    • The ratio of the emission signals at 665 nm and 620 nm is calculated. A decrease in this ratio indicates inhibition of kinase activity.

    • Plot the dose-response curve to determine the IC50 value.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. [16]Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin an attractive target for anticancer drugs. [16]Some quinoline derivatives have been shown to inhibit tubulin polymerization. [17] Scientific Rationale: A tubulin polymerization assay directly measures the effect of a compound on the formation of microtubules from purified tubulin in vitro. This provides a clear indication of whether a compound targets the microtubule cytoskeleton.

Experimental Protocol: Tubulin Polymerization Assay

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin polymerization buffer

  • Quinoline derivative

  • Positive control (e.g., colchicine) and negative control (DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • In a cuvette or microplate well, combine the tubulin polymerization buffer, GTP, and the quinoline derivative at various concentrations.

  • Initiation of Polymerization:

    • Add purified tubulin to the reaction mixture.

    • Place the cuvette or plate in a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization:

    • Monitor the increase in absorbance at 340 nm over time. An increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis:

    • Compare the polymerization curves of the compound-treated samples to the controls. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase. The IC50 can be determined by plotting the percentage of inhibition against the compound concentration. [16]

IV. Predicting the Future: In Silico and In Vitro ADMET Profiling

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of promising compounds. [18]Poor ADMET properties are a major cause of late-stage attrition in drug development. [3]In silico models and in vitro assays can provide valuable early insights into a compound's potential drug-like properties. [19] Key ADMET Parameters to Consider:

  • Solubility: Affects absorption and formulation.

  • Permeability: The ability to cross biological membranes, such as the intestinal wall.

  • Metabolic Stability: Resistance to breakdown by liver enzymes (e.g., cytochrome P450s).

  • Plasma Protein Binding: Can affect the free concentration of the drug available to interact with its target.

  • Toxicity: Potential for off-target effects and cell damage.

In silico tools can predict many of these properties based on the compound's structure, while in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and liver microsome stability assays, can provide experimental validation.

V. Data Interpretation and Hit-to-Lead Optimization

The culmination of the biological screening process is the identification of one or more "lead" compounds that exhibit a desirable balance of potency, selectivity, and drug-like properties. [4][20]The data generated from the screening cascade is used to establish a Structure-Activity Relationship (SAR), which guides the chemical modification of the lead compound to improve its overall profile. [13]This iterative process of design, synthesis, and testing is known as hit-to-lead optimization. [21]

Data Presentation: A Comparative Analysis of Quinoline Derivatives

To facilitate the comparison of data and the identification of promising candidates, it is essential to present the results in a clear and concise format.

Table 1: In Vitro Cytotoxicity of Novel Quinoline Derivatives Against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
4c K-562 (Leukemia)7.72[16]
MOLT-4 (Leukemia)8.17[16]
HOP-92 (Non-small cell lung)2.37[16]
SNB-75 (CNS)2.38[16]
RXF 393 (Renal)2.21[16]
BT-549 (Breast)4.11[16]
Compound 12e MGC-803 (Gastric)1.38[22]
HCT-116 (Colon)5.34[22]
MCF-7 (Breast)5.21[22]
Compound 39 K562 (Leukemia)0.15[12]
DU145 (Prostate)2.5[12]
CM9 EBC-1 (Lung)8.6[11]

Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoline Derivatives Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
6c MRSA0.75[23]
VRE0.75[23]
MRSE2.50[23]
Compound 9 Staphylococcus aureus0.12[24]
Salmonella typhi0.12[24]
Escherichia coli0.12[24]
Compound 7 Escherichia coli ATCC259222[24]
MRSA2[24]
43a Various strains0.62[15]

VI. Conclusion: A Roadmap for Success

The biological screening of novel quinoline derivatives is a multifaceted endeavor that requires a strategic, data-driven approach. By employing a hierarchical screening cascade, utilizing robust and validated assays, and carefully interpreting the resulting data, researchers can efficiently identify and advance promising new therapeutic candidates. This guide has provided a framework and detailed protocols to empower scientists in their quest to harness the full potential of the quinoline scaffold in the ongoing battle against human disease. The journey from a novel molecule to a life-saving medicine is long and challenging, but with a well-defined map, the path forward is clear.

References

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024-07-12). RSC Publishing. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023-09-15). National Institutes of Health. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2024-04-15). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Creating and screening natural product libraries. (2020-05-18). National Institutes of Health. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PubMed Central. [Link]

  • Using ADMET to Move Forward from Drug Discovery to Development. (2018-06-08). Bitesize Bio. [Link]

  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus. (2017-10-26). ResearchGate. [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023-09-25). National Institutes of Health. [Link]

  • Screening of natural products for drug discovery. (2007-08-07). Expert Opinion on Drug Discovery. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. University of Cincinnati. [Link]

  • Screening Cascade Development Services. Sygnature Discovery. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (2020-06-17). Walsh Medical Media. [Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022-09-02). ACS Publications. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2022-09-08). MDPI. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021-11-04). Biointerface Research in Applied Chemistry. [Link]

  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016-12-13). ResearchGate. [Link]

  • Building GPCR screening cascades for lead generation. (2014-05-06). Drug Target Review. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022-10-05). National Institutes of Health. [Link]

  • Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. ResearchGate. [Link]

  • Drug development hit and lead optimization. (2024-01-30). Pion Inc. [Link]

  • Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. (2022-10-05). PubMed. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024-07-12). RSC Publishing. [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022-11-16). Frontiers. [Link]

  • Journal of American Science 2016;12(5). (2016-04-06). Journal of American Science. [Link]

  • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023-01-29). MDPI. [Link]

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools. (2024-10-02). Chemspace. [Link]

  • What is the hit to lead process in drug discovery?. (2024-05-21). Selvita. [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Activity of 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride

Introduction Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide focuses on 2-Amino-3-(quinolin-4-yl)propionic acid dihydroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1] This guide focuses on 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride, an amino acid derivative of the quinoline core. While direct extensive research on this specific salt is limited, the broader family of quinoline-containing molecules has garnered significant attention for its potential in oncology, infectious diseases, and neurology.[1][2] This document serves as a technical framework for researchers, scientists, and drug development professionals to explore the in vitro activity of this compound. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Based on the activities of structurally related quinoline derivatives, the primary therapeutic potentials for 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride are hypothesized to be in anticancer, antimicrobial, and neuroactive domains. This guide will provide detailed methodologies to rigorously test these hypotheses.

Compound Profile
Attribute Information
IUPAC Name 2-Amino-3-(quinolin-4-yl)propanoic acid dihydrochloride
Parent Compound An alanine derivative with a quinoline moiety.[3]
Potential Applications Serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and inflammatory disorders, as well as potential anti-cancer agents.
Storage For stock solutions, store at -20°C for up to one month or -80°C for up to six months. Ensure sealed storage to protect from moisture.[4][3]

PART 1: Investigation of Anticancer Activity

Quinoline derivatives have shown significant promise as anticancer agents, with some exhibiting potent cytotoxic effects against various cancer cell lines and inhibitory activity against key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[5][6] The following protocols are designed to comprehensively evaluate the anticancer potential of 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride.

Initial Cytotoxicity Screening: The MTT Assay

The foundational step in assessing anticancer activity is to determine the compound's ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify viable cells.

Causality of Experimental Choices:
  • Cell Line Selection: A panel of cell lines is crucial to identify potential tissue-specific activity. We recommend starting with common lines representing prevalent cancers, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and a non-cancerous line like NIH3T3 (fibroblast) to assess general toxicity.[1][6]

  • Concentration Range: A broad, logarithmic concentration range is used to determine the dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration) value.

Step-by-Step Protocol:
  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) and non-cancerous control cells (e.g., NIH3T3) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride in sterile, nuclease-free water or DMSO. Perform serial dilutions to obtain working concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: Remove the old media from the wells and add 100 µL of fresh media containing the various concentrations of the test compound. Include a vehicle control (media with the same percentage of DMSO or water as the highest compound concentration) and a positive control (a known anticancer drug like cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Mechanistic Insight: EGFR Kinase Inhibition Assay

Several quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR.[5][7] A direct enzymatic assay is necessary to determine if 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride functions as an EGFR inhibitor.

Causality of Experimental Choices:
  • Assay Type: A cell-free kinase assay provides direct evidence of enzyme inhibition, independent of cellular uptake or metabolism. Commercially available kits (e.g., ADP-Glo™ Kinase Assay) offer a standardized and high-throughput method.

  • Reference Inhibitor: Erlotinib, a known EGFR inhibitor, serves as a positive control to validate the assay's performance.[5]

Step-by-Step Protocol:
  • Reagent Preparation: Prepare reagents as per the manufacturer's protocol (e.g., recombinant human EGFR, substrate peptide, ATP).

  • Compound Dilution: Prepare serial dilutions of the test compound and the reference inhibitor (erlotinib) in the appropriate kinase buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR enzyme, the substrate peptide, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for the time specified in the kit's protocol (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Convert luminescence signals to percent inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ for EGFR inhibition.

EGFR_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis P1 Prepare Reagents (EGFR, Substrate, ATP) R1 Combine Enzyme, Substrate, and Compound in 96-well plate P1->R1 P2 Serially Dilute Test Compound P2->R1 R2 Initiate reaction with ATP R1->R2 R3 Incubate at RT R2->R3 D1 Stop Reaction & Add Detection Reagent R3->D1 D2 Measure Luminescence D1->D2 D3 Calculate % Inhibition and IC50 D2->D3

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

PART 2: Investigation of Antimicrobial Activity

The quinolone scaffold is the backbone of a major class of antibiotics that target bacterial DNA synthesis.[8] It is therefore logical to investigate the antimicrobial properties of 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is a standard and efficient way to determine MIC values.[8]

Causality of Experimental Choices:
  • Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is essential to determine the spectrum of activity.[8]

  • Growth Medium: Use of appropriate broth (e.g., Mueller-Hinton Broth) is critical for standardized and reproducible results.

  • Inoculum Size: A standardized inoculum (e.g., 5 x 10⁵ CFU/mL) ensures that the results are comparable across experiments and laboratories.

Step-by-Step Protocol:
  • Bacterial Culture: Inoculate the test bacterial strains into appropriate broth and incubate overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Elucidating the Mechanism: DNA Gyrase/Topoisomerase IV Inhibition

Quinolones typically inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8] A cell-free supercoiling inhibition assay can determine if the compound targets these enzymes.

Causality of Experimental Choices:
  • Enzyme Source: Purified DNA gyrase (from E. coli) and Topoisomerase IV (from S. aureus) are used to test for specific enzyme inhibition.

  • Substrate: Relaxed plasmid DNA (for DNA gyrase) or catenated DNA (for Topoisomerase IV) serve as substrates. The conversion to a supercoiled or decatenated state, respectively, is monitored.

  • Detection Method: Agarose gel electrophoresis is used to separate the different topological forms of the DNA. Inhibition is observed as a lack of conversion from the substrate form.

DNA_Gyrase_Inhibition cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis S1 Combine DNA Gyrase, Relaxed Plasmid DNA, and Test Compound R1 Add ATP to start supercoiling reaction S1->R1 R2 Incubate at 37°C R1->R2 A1 Stop reaction R2->A1 A2 Run samples on Agarose Gel A1->A2 A3 Visualize DNA bands under UV light A2->A3

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

PART 3: Investigation of Neuroactivity

The structural similarity of the topic compound to quinolinic acid, an endogenous NMDA receptor agonist and neurotoxin, warrants an investigation into its neuroactive properties.[9][10] Quinolinic acid is a metabolite of the kynurenine pathway and is implicated in various neurodegenerative disorders.[11][12]

Receptor Binding and Functional Assays

The primary hypothesis is that 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride may interact with excitatory amino acid receptors, such as the NMDA or AMPA receptors.[13][14]

Causality of Experimental Choices:
  • Receptor Subtypes: It is important to test for activity at various NMDA and AMPA receptor subtypes to understand specificity.[13][15] This can be achieved using cell lines individually expressing specific receptor subunit combinations.

  • Functional Readout: A calcium influx assay using a fluorescent indicator (e.g., Fluo-4) provides a direct measure of ion channel activation upon receptor binding. This can distinguish between agonist, partial agonist, and antagonist activity.

Step-by-Step Protocol (Calcium Influx Assay):
  • Cell Culture: Culture cells stably expressing the NMDA or AMPA receptor subtype of interest (e.g., HEK293 cells).

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare dilutions of the test compound. For NMDA receptor studies, a co-agonist like glycine is required.

  • Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compound and continue to measure the fluorescence intensity over time. An increase in fluorescence indicates calcium influx, signifying receptor activation.

  • Controls: Include a known agonist (e.g., glutamate for AMPA, NMDA + glycine for NMDA receptors) as a positive control and an antagonist (e.g., CNQX for AMPA, AP5 for NMDA receptors) to confirm the specificity of the response.

  • Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Assessment of Neurotoxicity

Given the neurotoxic potential of the related quinolinic acid, it is crucial to assess the potential for 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride to induce neuronal cell death.[10]

Causality of Experimental Choices:
  • Cell Model: Primary hippocampal or cortical neurons are a more physiologically relevant model for neurotoxicity studies than immortalized cell lines.

  • Toxicity Readout: The LDH (lactate dehydrogenase) release assay is a standard method to quantify cytotoxicity. LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Step-by-Step Protocol (LDH Assay):
  • Neuron Culture: Culture primary neurons in 96-well plates.

  • Treatment: Expose the neurons to a range of concentrations of the test compound for 24-48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the supernatant. The assay involves a coupled enzymatic reaction that results in a colorimetric or fluorescent product.

  • Controls: Include a negative control (untreated cells) and a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.

Conclusion

This guide provides a comprehensive framework for the initial in vitro characterization of 2-Amino-3-(quinolin-4-yl)propionic acid dihydrochloride. By systematically evaluating its anticancer, antimicrobial, and neuroactive potential through the detailed protocols provided, researchers can generate robust data to guide further drug development efforts. The emphasis on understanding the causality behind experimental design and the inclusion of appropriate controls will ensure the generation of reliable and interpretable results. The multifaceted nature of the quinoline scaffold suggests that this compound could hold significant therapeutic promise, and its thorough investigation is a worthwhile scientific endeavor.

References

  • MySkinRecipes. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. [Link]

  • Şenol, İ. M., Sağlık Özkan, B. N., Çelik, İ., & Karaburun, A. Ç. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 616-631. [Link]

  • Janežič, D., Lešnik, S., & Stare, J. (2016). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 21(11), 1495. [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. ResearchGate. [Link]

  • Duffy, O. M., et al. (2017). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 22(9), 1533. [Link]

  • Schuck, P. F., et al. (2007). In vitro effect of quinolinic acid on energy metabolism in brain of young rats. Neuroscience Research, 57(2), 256-263. [Link]

  • Wang, R., et al. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 968395. [Link]

  • Pérez-De La Cruz, V., et al. (2012). Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets. Molecules, 17(12), 14763-14777. [Link]

  • ChemBK. 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl. [Link]

  • Field, T., et al. (2024). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Current Issues in Molecular Biology, 46(3), 2217-2244. [Link]

  • Abdel-Megeed, M. F., et al. (2012). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules, 17(8), 9238-9249. [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

  • Braidy, N., et al. (2020). Quinolinate as a Marker for Kynurenine Metabolite Formation and the Unresolved Question of NAD+ Synthesis During Inflammation and Infection. Frontiers in Immunology, 11, 285. [Link]

  • Zhang, Y., et al. (2012). Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 53, 237-245. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2284. [Link]

  • Liu, Y., et al. (2024). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. International Journal of Molecular Sciences, 25(10), 5275. [Link]

  • Şenol, İ. M., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 860. [Link]

  • Martínez-Mata, D., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6296. [Link]

  • Caldeira, M. V., et al. (2007). Brain-derived neurotrophic factor regulates the expression and synaptic delivery of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor subunits in hippocampal neurons. Journal of Biological Chemistry, 282(17), 12619-12628. [Link]

  • Dutheil, S., et al. (2002). Alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid-mediated excitotoxic axonal damage is attenuated in the absence of myelin proteolipid protein. Journal of Neuroscience Research, 67(6), 744-750. [Link]

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Foundational

An In-depth Technical Guide to the Broad-Spectrum Biological Activity of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride and its Congeners

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natu...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds with a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the known and potential broad-spectrum biological activities of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride and its structurally related analogs. While direct studies on this specific molecule are limited in publicly available literature, this document synthesizes findings from closely related quinoline derivatives to provide a predictive framework for its potential therapeutic applications. We will delve into the established antimicrobial, anticancer, and antiviral properties of the quinoline nucleus, supported by detailed experimental protocols and mechanistic insights derived from authoritative sources.

Introduction: The Quinoline Scaffold - A Versatile Pharmacophore

The quinoline ring system, consisting of a fused benzene and pyridine ring, has been a cornerstone in drug discovery for over a century.[1] Its derivatives have demonstrated a remarkable range of biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and anticancer properties.[1][2] The planar nature of the quinoline ring allows for intercalation with DNA, while the nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with various enzymatic targets.[3] The incorporation of an amino acid moiety, as seen in 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride, introduces chirality and additional functional groups (amine and carboxylic acid) that can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, offering opportunities for enhanced target specificity and reduced toxicity.

Potential Antimicrobial Activity

Antibacterial Activity

Quinolone derivatives are a well-established class of antibacterial agents that primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[4] Research on novel amino acid derivatives of 2-quinolones has shown that these compounds can exhibit potent inhibitory action against various bacterial strains.[4]

A study on substituted ethyl 2-(quinolin-4-yl)-propanoates, which share the quinolin-4-yl-propionic acid core, demonstrated significant antimicrobial activity, particularly against Helicobacter pylori.[1] This suggests that the quinolin-4-yl moiety is a key contributor to the antibacterial effect. The likely mechanism of action for these compounds involves intracellular targets, as no evidence of membrane damage was observed.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Representative Amino Acid Derivatives of 2-Quinolones against various bacterial strains. [4]

CompoundE. coli (mg/mL)S. aureus (mg/mL)P. aeruginosa (mg/mL)B. subtilis (mg/mL)
3a 0.620.620.620.62
4a 1.255.01.252.5
3e 2.50.312.52.5
4e 1.250.622.52.5

Note: Compounds 3a, 4a, 3e, and 4e are 2-(2-oxo-1,2-dihydroquinoline-4-carboxamido)propanoic acid and its derivatives.

Antifungal Activity

The broad-spectrum potential of quinoline derivatives extends to antifungal activity. Various synthetic quinolines have been reported to possess antifungal properties, suggesting that 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride may also exhibit this activity.[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) using Microdilution Method[4]

This protocol outlines a standard procedure for assessing the in vitro antimicrobial activity of a test compound.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension 1:100 in Mueller-Hinton broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the compound dilution.

    • The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Anticancer Activity

The quinoline scaffold is a prominent feature in several approved anticancer drugs, and its derivatives have shown promise through various mechanisms of action.[3][5] These mechanisms include apoptosis induction, inhibition of angiogenesis, and disruption of cell migration.[3]

Derivatives of the isomeric (R)-2-Amino-3-(quinolin-2-yl)propanoic acid have demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells.[3] Furthermore, studies on 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines have identified compounds with potent anticancer activity and moderate inhibitory effects against the Epidermal Growth Factor Receptor (EGFR).[6]

Diagram 1: General Anticancer Mechanisms of Quinoline Derivatives

anticancer_mechanisms Quinoline Quinoline Scaffold DNA DNA Intercalation Quinoline->DNA Enzyme Enzyme Inhibition (e.g., Kinases, Topoisomerases) Quinoline->Enzyme Apoptosis Induction of Apoptosis Quinoline->Apoptosis Angiogenesis Inhibition of Angiogenesis Quinoline->Angiogenesis Migration Disruption of Cell Migration Quinoline->Migration

Caption: Potential anticancer mechanisms of quinoline-based compounds.

Experimental Protocol: MTT Assay for Cytotoxicity[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antiviral Activity

Quinoxaline derivatives, which are structurally related to quinolines, have been investigated as antiviral agents.[7] Furthermore, certain 4-oxo-4H-quinoline acylhydrazone derivatives have demonstrated moderate to good antiviral activities in vivo against Tobacco Mosaic Virus (TMV).[5] These findings suggest that the quinoline core could be a valuable scaffold for the development of novel antiviral drugs.

Diagram 2: General Workflow for Antiviral Activity Screening

antiviral_workflow cluster_invitro In Vitro Screening Compound Test Compound (e.g., 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride) Treatment Compound Treatment Compound->Treatment CellCulture Host Cell Culture VirusInfection Virus Infection CellCulture->VirusInfection VirusInfection->Treatment CPE Cytopathic Effect (CPE) Observation Treatment->CPE PlaqueAssay Plaque Reduction Assay Treatment->PlaqueAssay EC50 Determine EC50 PlaqueAssay->EC50

Caption: A simplified workflow for in vitro antiviral screening.

Mechanism of Action: Potential Molecular Targets

The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of molecular targets.

  • Enzyme Inhibition: The quinoline ring can bind to the active sites of enzymes, leading to their inhibition. For example, derivatives of (R)-2-Amino-3-(quinolin-2-yl)propanoic acid have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX).[3]

  • DNA Intercalation: The planar aromatic structure of the quinoline nucleus allows it to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription.[3]

  • Receptor Binding: The quinoline moiety in some derivatives is recognized for its ability to target specific receptor sites, such as the glycine site of the NMDA receptor.[3]

Conclusion and Future Directions

While direct experimental evidence for the broad-spectrum biological activity of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride is currently lacking in the public domain, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The quinoline core, combined with the amino acid side chain, presents a unique chemical entity with the potential for multifaceted biological interactions.

Future research should focus on the synthesis and systematic evaluation of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride against a wide panel of microbial pathogens and cancer cell lines. Mechanistic studies will be crucial to identify its specific molecular targets and to understand the structure-activity relationships that govern its biological effects. The insights gained from such studies will be invaluable for the rational design and development of novel quinoline-based therapeutics.

References

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. (2021). Retrieved January 27, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - MDPI. (2013). Retrieved January 27, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (2024). Retrieved January 27, 2026, from [Link]

  • Synthesis, Reactions and Antimicrobial Activity of 2-Amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile - ResearchGate. (2019). Retrieved January 27, 2026, from [Link]

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. (2017). Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019). Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives - PMC - NIH. (2020). Retrieved January 27, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - ResearchGate. (2023). Retrieved January 27, 2026, from [Link]

  • Inhibition of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ)-DNA binding by chlorophyllin: studies of enzyme inhibition and molecular complex formation - PubMed. (1993). Retrieved January 27, 2026, from [Link]

  • A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives. (2023). Retrieved January 27, 2026, from [Link]

  • Synthesis of 2-amino-3-cyano-4H-chromen-4-ylphosphonates and their anticancer properties - PubMed. (2014). Retrieved January 27, 2026, from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - Frontiers. (2022). Retrieved January 27, 2026, from [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - ResearchGate. (2023). Retrieved January 27, 2026, from [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022). Retrieved January 27, 2026, from [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. (2021). Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC - NIH. (2015). Retrieved January 27, 2026, from [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC - PubMed Central. (2020). Retrieved January 27, 2026, from [Link]

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - MDPI. (2023). Retrieved January 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Protocol for the Dissolution of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride

Abstract This document provides a detailed protocol for the solubilization of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride, a compound of interest in pharmaceutical research and drug development, particularly i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the solubilization of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride, a compound of interest in pharmaceutical research and drug development, particularly in the fields of neurological disorders and oncology.[1][2] Due to its complex molecular structure, featuring both a hydrophilic amino acid moiety and a more hydrophobic quinoline ring system, achieving stable and concentrated solutions can be challenging. This guide outlines scientifically-grounded, step-by-step procedures for preparing stock solutions in both organic and aqueous-based solvent systems, explains the chemical principles behind the methodologies, and offers troubleshooting advice for researchers.

Physicochemical Profile & Solubility Rationale

A thorough understanding of the compound's properties is critical for selecting an appropriate dissolution strategy. The dihydrochloride salt form is intentionally designed to improve aqueous solubility compared to its free base.[1][3] However, the planar quinoline structure can still promote aggregation, limiting solubility in neutral aqueous buffers.

Causality of Solubility Behavior:

  • Amino Acid Group: The propionic acid backbone with an alpha-amino group provides hydrophilicity and pH-dependent charge states.

  • Quinoline Moiety: This bicyclic aromatic system is largely hydrophobic and can participate in π-stacking interactions, potentially leading to aggregation and reduced solubility.

  • Dihydrochloride Salt: The compound is supplied as a salt where the basic nitrogens (on the quinoline ring and the amino group) are protonated. This pre-acidified state is favorable for dissolution in polar solvents.[4][5]

Table 1: Physicochemical Properties of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride (Note: Data is for the closely related and commonly referenced '2-oxo' derivative, which shares the core dissolution challenges.)

PropertyValueSource
Molecular Formula C₁₂H₁₃ClN₂O₃[6][7]
Molecular Weight ~268.7 g/mol [6][8]
Appearance White to off-white solid/crystalline powder[1][6]
CAS Number 4876-14-6, 137433-08-0 (isomer specific)[6][7][9]

Based on empirical data for the analogous '2-oxo' compound, two primary solvent systems are recommended, each with specific advantages and limitations.

Table 2: Summary of Empirically Determined Solubility

Solvent SystemConcentration AchievedConditions RequiredPrimary Use CaseSource
DMSO ≥ 50 mg/mL (~186 mM)Use newly opened, anhydrous DMSO.High-concentration organic stock for serial dilution into aqueous media.[6]
Acidified Water 1 mg/mL (~3.7 mM)Adjust pH to 2 with HCl; requires ultrasonication.Direct preparation of aqueous solutions for assays sensitive to DMSO.[6]

Experimental Protocols & Methodologies

These protocols provide validated starting points. It is always recommended to first test solubility with a small amount of material before dissolving the entire stock.

Materials and Equipment
  • 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), anhydrous/low-moisture grade

  • Deionized or Milli-Q water

  • Hydrochloric acid (HCl), 1M solution

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Bath sonicator

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters (if sterile filtration is required)

Protocol A: Preparation of High-Concentration Stock in DMSO (Recommended for most applications)

This method is ideal for creating a concentrated primary stock that can be serially diluted into aqueous buffers for final experimental concentrations. DMSO is a powerful organic solvent capable of disrupting both polar and non-polar interactions.[10]

Step-by-Step Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound in a suitable vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 37.22 µL of DMSO per 1 mg of compound). Expert Tip: Using fresh, anhydrous DMSO is critical, as absorbed water can significantly reduce the solubility of hygroscopic compounds.[6]

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes. The solution may appear cloudy or contain particulates.

  • Sonication (If Necessary): Place the vial in a bath sonicator and sonicate in 5-10 minute intervals. Check for dissolution visually between intervals. Most material should dissolve readily.

  • Final Check & Storage: Once a clear, homogenous solution is obtained, it is ready for use. For long-term storage, aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[6]

Protocol B: Preparation of Aqueous Stock Solution (For DMSO-Intolerant Assays)

This protocol is intended for applications where even trace amounts of DMSO are unacceptable. The solubility in aqueous solutions is significantly lower and requires pH manipulation to ensure the compound remains fully protonated and solvated.[3][6]

Step-by-Step Procedure:

  • Prepare Acidified Solvent: Prepare a solvent of deionized water adjusted to pH 2.0 using a 1M HCl solution. Verify the final pH with a calibrated meter.

  • Weigh Compound: Accurately weigh the compound in a vial. Do not exceed a target concentration of 1 mg/mL.

  • Add Solvent: Add the appropriate volume of the prepared pH 2 water.

  • Vortex: Vortex the suspension vigorously for 2-3 minutes.

  • Ultrasonication: This step is critical for aqueous dissolution. Place the vial in a bath sonicator and sonicate continuously for 15-30 minutes, or until the solution clarifies.[6] The energy from sonication helps break apart crystal lattice structures and aggregates.

  • Sterilization & Storage: If required for cell-based assays, sterile filter the final solution using a 0.22 µm syringe filter compatible with acidic solutions.[6] Store aliquots at -20°C or -80°C. Note that the stability of the compound in acidic aqueous solution may be shorter than in DMSO; use within one month is recommended.

Dissolution Workflow & Troubleshooting

The choice of protocol depends primarily on the final concentration required and the tolerance of the experimental system to DMSO.

dot

DissolutionWorkflow start Start: Define Assay Requirements (Concentration & Solvent Tolerance) check_dmso Is DMSO acceptable in the final assay? start->check_dmso check_conc Is final concentration > 1 mg/mL (~3.7 mM)? check_dmso->check_conc  No   protocol_a Use Protocol A: High-Concentration DMSO Stock (≥50 mg/mL) check_dmso->protocol_a  Yes   check_conc->protocol_a  Yes (Aqueous limit exceeded) protocol_b Use Protocol B: Acidified Aqueous Stock (≤1 mg/mL) check_conc->protocol_b  No   dilute Serially dilute stock into final _aqueous buffer immediately before use. _Observe for precipitation. protocol_a->dilute end_b Solution Ready for Use protocol_b->end_b dilute->end_b

Sources

Application

Application Notes and Protocols: 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic Acid Dihydrochloride as a Multifaceted Molecular Probe

I. Introduction: Unveiling a Versatile Scaffold for Cellular Interrogation 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is an amino acid derivative built upon the quinolin-2-one scaffold. This...

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Unveiling a Versatile Scaffold for Cellular Interrogation

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is an amino acid derivative built upon the quinolin-2-one scaffold. This unique structure provides a foundation for its utility as a molecular probe in diverse research applications, from neurobiology to cancer research. The quinolin-2-one core is a well-documented pharmacophore and fluorophore, exhibiting intrinsic fluorescence and serving as a building block for bioactive molecules.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical basis and practical application of this compound as a molecular probe. We will delve into its potential as both a fluorescent probe for cellular imaging and a pharmacological tool for investigating specific neuronal pathways.

The core value of this molecule lies in its hybrid nature: it is an amino acid analogue, suggesting potential interaction with amino acid transporters and receptors, and it contains a fluorescent quinoline moiety.[3] This duality allows for the simultaneous tracking and perturbation of biological systems. The dihydrochloride salt form of the compound generally enhances its solubility in aqueous media, a crucial characteristic for biological experiments.[4]

Key Physicochemical and Handling Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₃ClN₂O₃ (for the hydrochloride)
Molecular Weight 268.70 g/mol
Appearance White to off-white solid
Solubility DMSO: ≥ 50 mg/mL (≥ 186.08 mM) H₂O: ~1 mg/mL (with sonication and pH adjustment)
Storage Store at 4°C for the solid. Stock solutions should be stored at -20°C or -80°C.

II. Application I: A Fluorescent Probe for Bioimaging

The inherent fluorescence of the quinoline core makes this compound a candidate for use as a cellular imaging agent.[1][3] Quinoline-based probes have been successfully employed to visualize various cellular components and processes.[3] The 2-oxo-quinoline structure, in particular, has been noted for its fluorescent properties.[5]

Principle of Operation

The fluorescence of quinoline derivatives often depends on their local environment, a property known as solvatochromism.[6] This can be exploited to probe the polarity of different cellular compartments. For instance, some quinoline-based probes exhibit enhanced fluorescence in non-polar environments, such as lipid droplets, while their fluorescence is quenched in the aqueous cytoplasm.[6] The amino acid moiety may facilitate cellular uptake through amino acid transporters.

cluster_workflow Fluorescent Probe Workflow A Probe Preparation (Stock Solution) C Probe Incubation with Cells A->C B Cell Culture & Plating B->C D Washing Step (Remove excess probe) C->D E Live or Fixed Cell Imaging D->E F Image Analysis E->F

Caption: General workflow for using the quinoline amino acid as a fluorescent probe.

Protocol: Characterization of Spectral Properties

Rationale: Before use in a cellular context, it is crucial to determine the optimal excitation and emission wavelengths of the probe.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride in high-quality, anhydrous DMSO.

  • Solvent Screening: Prepare a series of dilutions (e.g., 10 µM) in various solvents of differing polarity (e.g., PBS, ethanol, DMSO, and a non-polar solvent like dioxane or toluene).

  • Excitation Scan: Using a spectrofluorometer, for each solvent, perform an excitation scan across a broad range (e.g., 280-400 nm) while monitoring a central emission wavelength (e.g., 450 nm). The peak of this scan will be your excitation maximum (λex).

  • Emission Scan: Set the excitation wavelength to the determined λex and perform an emission scan (e.g., from λex + 20 nm to 600 nm). The peak of this scan is your emission maximum (λem).

  • Data Analysis: Plot the excitation and emission spectra for each solvent. Note any shifts in the maxima, which would indicate solvatochromic properties. Based on literature for similar 2-oxoacyl compounds, expect a λex around 320 nm and a λem around 410 nm, though this must be empirically verified.[5]

Protocol: Live-Cell Imaging

Rationale: This protocol outlines the use of the probe for visualizing its uptake and subcellular localization in living cells.

  • Cell Culture: Plate your cells of interest (e.g., HeLa or a neuronal cell line) in a glass-bottom imaging dish and culture to ~70-80% confluency.

  • Preparation of Working Solution: Dilute the 10 mM stock solution in your normal cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended, but this should be optimized to maximize signal while minimizing potential toxicity.

  • Cell Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate for a period of 30 minutes to 2 hours at 37°C. Incubation time should be optimized.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image immediately using a fluorescence microscope equipped with appropriate filters for the determined λex and λem.

  • Co-localization (Optional): To determine the subcellular localization, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or a lipid droplet stain like Nile Red).

III. Application II: A Pharmacological Probe for NMDA Receptor Studies

The structural similarity of this compound to amino acids, particularly glutamate and glycine, suggests its potential as a ligand for glutamate receptors. Derivatives of quinolines and amino acids have been explored as N-methyl-D-aspartate (NMDA) receptor agonists and antagonists.[7][8][9] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its dysfunction is implicated in numerous neurological disorders.

Principle of Operation

NMDA receptors are ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) to their respective binding sites (GluN2 and GluN1 subunits) for activation. Molecular probes can act as agonists, antagonists, or allosteric modulators of these receptors. By virtue of its amino acid backbone and quinoline headgroup, 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid could potentially interact with the co-agonist binding site on the GluN1 subunit or the glutamate binding site on the GluN2 subunit.

cluster_pathway NMDA Receptor Modulation Probe Quinoline Amino Acid (Molecular Probe) NMDA_R NMDA Receptor Probe->NMDA_R Binds to receptor (agonist/antagonist?) Glu Glutamate Glu->NMDA_R Gly Glycine/D-Serine Gly->NMDA_R Ion_Flux Ca²⁺/Na⁺ Influx NMDA_R->Ion_Flux Channel Opens Cell_Response Cellular Response (e.g., Synaptic Plasticity) Ion_Flux->Cell_Response

Caption: Potential mechanism of NMDA receptor modulation by the probe.

Protocol: Calcium Influx Assay in Primary Neuronal Cultures

Rationale: This protocol uses a calcium indicator dye to measure changes in intracellular calcium levels in response to the probe, which is a hallmark of NMDA receptor activation.

  • Neuronal Culture: Culture primary neurons (e.g., cortical or hippocampal neurons) on poly-D-lysine coated, black-walled, clear-bottom 96-well plates.

  • Loading with Calcium Indicator: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., HBSS). Incubate the neurons with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with the salt solution to remove excess dye.

  • Compound Preparation: Prepare a range of concentrations of the 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride in a magnesium-free salt solution containing glycine (as a co-agonist). Also prepare positive controls (NMDA) and negative controls (vehicle).

  • Fluorescence Measurement: Place the 96-well plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Using the plate reader's injection system, add the prepared compound solutions to the wells.

  • Post-Addition Measurement: Immediately begin measuring the fluorescence intensity every few seconds for several minutes. An increase in fluorescence indicates a rise in intracellular calcium, suggesting agonistic activity at the NMDA receptor.

  • Data Analysis: For each concentration, calculate the peak fluorescence response over baseline (ΔF/F₀). Plot the dose-response curve to determine the EC₅₀ (for an agonist) or IC₅₀ (if testing for antagonistic activity in the presence of NMDA).

IV. Trustworthiness and Validation

The protocols described are templates and must be validated for each specific experimental system.

  • Purity of the Compound: Always verify the purity of the 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride stock using methods like HPLC-MS.

  • Controls are Critical: For imaging studies, include a control group of cells not treated with the probe to assess autofluorescence. For pharmacological assays, always include known agonists and antagonists as positive and negative controls.

  • Toxicity Assessment: Before extensive use, perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which the probe does not affect cell viability.

  • Specificity: The interaction with a target should be specific. For NMDA receptor studies, demonstrate that the observed effect can be blocked by a known NMDA receptor antagonist (e.g., AP5).

V. Conclusion

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid dihydrochloride is a promising molecular probe with a dual-functionality that makes it a valuable tool for cell biology and neuroscience. Its intrinsic fluorescence, combined with its amino acid structure, provides a unique opportunity to explore cellular processes and receptor pharmacology. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the potential of this versatile compound in their investigations.

References

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry.[Link]

  • Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal.[Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed Central.[Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PubMed.[Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry.[Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.[Link]

  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. African Rock Art.[Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. ResearchGate.[Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Institutes of Health.[Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.[Link]

  • (2R), (1'R) and (2R), (1'S)-2-amino-3-(1,2-dicarboxyethylthio)propanoic acids from Amanita pantherina. Antagonists of N-methyl-D-aspartic acid (NMDA) receptors. PubMed.[Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.[Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. MDPI.[Link]

  • 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. MySkinRecipes.[Link]

  • Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. National Institutes of Health.[Link]

  • 2-Amino-3′-dialkylaminobiphenyl-based fluorescent intracellular probes for nitric oxide surrogate N 2 O 3. ResearchGate.[Link]

  • Synthesis and biological evaluation of novel lipoamino acid derivatives. PubMed.[Link]

  • Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][7][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. PubMed.[Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. University of Southampton ePrints.[Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. ResearchGate.[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of Quinoline-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-based compounds. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] However, the inherent aromatic and rigid nature of this scaffold frequently leads to poor aqueous solubility, a critical hurdle in preclinical and clinical development.[3]

This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, empowering you to overcome solubility challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my quinoline-based compound poorly soluble in aqueous solutions?

A1: The solubility challenge with quinoline derivatives typically stems from a combination of their physicochemical properties:

  • High Crystal Lattice Energy: The planar, aromatic, and rigid structure of the quinoline ring allows for efficient packing in the solid state. This creates a highly stable crystal lattice that requires significant energy to break apart during dissolution.

  • Lipophilicity: The fused benzene and pyridine rings create a large, hydrophobic surface area. This is often quantified by a high partition coefficient (LogP), indicating a preference for a non-polar environment over water.[3]

  • Weak Basicity: Quinoline is a weak base due to the nitrogen atom in the pyridine ring.[3][4] Its solubility is therefore highly dependent on the pH of the solution. In neutral or basic media, the compound exists in its un-ionized, less soluble form.[4][5]

Q2: I have a new quinoline derivative. What is the very first step I should take to assess and improve its solubility?

A2: The most logical first step is to determine the compound's baseline aqueous solubility and its pH-dependent profile. Since most quinoline derivatives are weak bases, pH modification is the simplest and most cost-effective initial approach.

The underlying principle is the ionization of the quinoline nitrogen. At a pH below the compound's pKa, the nitrogen atom becomes protonated, creating a positively charged species. This ion-dipole interaction with water is much more favorable than the interactions of the neutral molecule, leading to a significant increase in aqueous solubility.[5]

Below is a workflow to guide your initial steps.

G cluster_0 A Determine Baseline Solubility (Shake-Flask Method at pH 7.4) B Is Solubility < Target Concentration? A->B Measure C Determine Compound pKa (Potentiometric titration or software prediction) B->C Yes F Optimize Formulation with Acidic Buffer (e.g., Citrate, Acetate) B:e->F:w No, solubility is sufficient D Conduct pH-Solubility Profile (Test from pH 2 to pH 8) C->D Profile E Does pH Reduction Achieve Target Solubility? D->E Analyze E->F Yes G Proceed to Advanced Strategies (Co-solvents, Salt Formation, etc.) E->G No

Caption: Initial workflow for assessing and improving quinoline compound solubility.

Q3: Adjusting the pH helped, but my compound is still not soluble enough for my in vitro or in vivo experiments. What are the next steps?

A3: When pH modification is insufficient, you should explore more advanced formulation strategies. These can be broadly categorized into techniques that modify the solvent environment (co-solvency) or alter the solid-state properties of the compound itself (salt formation, solid dispersions, complexation).

Tier 1: Co-solvents and Salt Formation

  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for a lipophilic compound. Co-solvents work by disrupting the hydrogen-bonding network of water, which reduces the energy required to create a cavity for the solute. Common examples include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol.[6][7]

Co-solventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO)1-10%Excellent solubilizing power, but can have cellular toxicity at higher concentrations.
Ethanol5-20%Generally well-tolerated in vivo, but can cause precipitation on dilution ("co-solvent shock").
Polyethylene Glycol 400 (PEG 400)10-50%Low toxicity, often used in oral and parenteral formulations.
Propylene Glycol (PG)10-40%Common vehicle for oral, intravenous, and topical formulations.
  • Salt Formation: This is a highly effective strategy for ionizable compounds.[8] By reacting your basic quinoline derivative with an acid, you form a salt. This salt form often has a much lower crystal lattice energy and a higher dissolution rate than the free base.[9] The choice of the counter-ion is critical and can significantly impact the salt's final properties.

Tier 2: Advanced Formulation Strategies

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[10][11] They can encapsulate the poorly soluble quinoline moiety within their cavity, effectively shielding it from the aqueous environment.[12] This drug-cyclodextrin complex presents a hydrophilic outer surface, leading to a dramatic increase in apparent solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[10]

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in an amorphous, hydrophilic polymer matrix.[8][15] By preventing the drug from forming a stable crystal lattice, its dissolution is no longer limited by the high lattice energy.[16][17] The drug exists in a higher energy, amorphous state, which enhances both the rate and extent of dissolution.[18] Common polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Q4: How do I choose the best solubility enhancement technique for my specific compound?

A4: The optimal strategy depends on the compound's physicochemical properties and the requirements of your experiment. This decision tree provides a general guide.

G A Start: Compound with Poor Aqueous Solubility B Is the compound ionizable (possesses a pKa)? A->B C YES: pH Modification & Salt Formation B->C Yes D Is the compound thermally stable? B->D No / Insufficient E YES: Solid Dispersion (Melt Extrusion Method) D->E Yes F NO: Co-solvents, Cyclodextrin Complexation, Solid Dispersion (Solvent Evaporation) D->F No G Does the application tolerate organic solvents? F->G H YES: Co-solvent Systems G->H Yes I NO: Cyclodextrin Complexation G->I No

Caption: Decision tree for selecting a solubility enhancement strategy.

Q5: Can I improve solubility by making chemical modifications to the quinoline scaffold itself?

A5: Yes, this is a common strategy in medicinal chemistry, often referred to as lead optimization. The goal is to improve "drug-like" properties without sacrificing pharmacological activity.

  • Introduce Polar Groups: Strategically adding polar functional groups such as alcohols, ketones, or substituted amines can increase the molecule's overall hydrophilicity and ability to form hydrogen bonds with water.[19][20]

  • Prodrug Approach: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[21] For solubility enhancement, a common strategy is to attach a highly polar, water-soluble moiety (like a phosphate, amino acid, or polyethylene glycol chain) to the parent quinoline compound via a cleavable linker.[22][23] This masks the lipophilicity of the parent drug, improving solubility for formulation and administration.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol is the gold standard for measuring equilibrium solubility.[24]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific aqueous buffer at a controlled temperature.

Materials:

  • Test compound (solid)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C).

  • Agitate the suspension for a sufficient time to reach equilibrium. A 24-48 hour period is common, but this should be determined empirically.

  • After equilibration, stop the shaker and allow the vials to stand briefly for large particles to settle.

  • Separate the saturated solution from the excess solid. This is a critical step. Centrifugation (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter is recommended to remove all undissolved particles.[24]

  • Carefully take an aliquot of the clear filtrate.

  • Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the compound using a pre-validated analytical method against a standard curve.

  • The calculated concentration is the equilibrium solubility.

Self-Validation & Trustworthiness:

  • Time to Equilibrium: To ensure you have reached equilibrium, measure the concentration at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is reached when the concentration no longer increases.[25]

  • Purity: The purity of both the compound and the solvent must be high to ensure accurate results.[26]

  • Reproducibility: Perform the experiment in triplicate to ensure the results are reproducible.

References

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. semanticscholar.org. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Institutes of Health (NIH). [Link]

  • Synthesis of quinolines. organic-chemistry.org. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. National Institutes of Health (NIH). [Link]

  • Quinoline. Wikipedia. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. National Institutes of Health (NIH). [Link]

  • Quinoline | C9H7N | CID 7047. National Institutes of Health (NIH). [Link]

  • Prodrug: Effective solutions for solubility, permeability and challenges | Request PDF. ResearchGate. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. princexml.com. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH). [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • CN108290859A - The salt form of quinoline, crystal form and preparation method thereof and intermediate.
  • Compound solubility measurements for early drug discovery. chemaxon.com. [Link]

  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. MDPI. [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. National Institutes of Health (NIH). [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. scielo.br. [Link]

  • US2474823A - Quinoline compounds and process of making same.
  • (PDF) Improvement of drug solubility using solid dispersion. ResearchGate. [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. li01.tci-thaijo.org. [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health (NIH). [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. alliedacademies.org. [Link]

  • Drug Dissolution Enhancement by Salt Formation. rjpt.info. [Link]

  • Solubility enhancement techniques: A comprehensive review. wjbphs.com. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health (NIH). [Link]

  • Summary of solubility measurement protocols of each company before harmonization. ResearchGate. [Link]

  • Solvent-free grinding approach for synthesizing quinoline derivatives using p-TSA. chembulletin.com. [Link]

  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. ResearchGate. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. who.int. [Link]

  • Methods of solubility enhancements. slideshare.net. [Link]

  • Techniques for Improving Solubility. ijmsdr.com. [Link]

  • Solubility Enhancement of Embelin by Complexation with Beta Cyclodextrin. ijper.org. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. ijcrt.org. [Link]

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Optimization

Technical Support Center: Optimizing In Vivo Dosage of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for the in vivo application of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride. As a quinoline derivative, this compou...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the in vivo application of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride. As a quinoline derivative, this compound belongs to a class of molecules with significant interest in pharmaceutical research for their potential therapeutic activities.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the in vivo dosage of this and similar small molecules.

Given that publicly available in vivo data for this specific compound is limited, this document establishes a foundational methodology based on best practices in preclinical pharmacology and experience with quinoline-based agents. We will address common questions and troubleshooting scenarios to ensure your experiments are built on a scientifically sound and validated footing.

Frequently Asked Questions (FAQs)

Q1: What is 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride and what is its potential mechanism of action?

A1: 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride is an amino acid derivative featuring a quinoline moiety.[3] Quinoline structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4] Depending on the specific substitutions, quinoline derivatives have been investigated for various activities, including anticancer, antimalarial, and neuroprotective effects.[4][5][6] Some act as glutamate receptor modulators, while others function through mechanisms like DNA intercalation or enzyme inhibition.[3][4] The dihydrochloride salt form is intended to improve the compound's aqueous solubility and stability.[5]

Q2: What are the absolute first steps before I inject this compound into an animal?

A2: Before any in vivo experiment, you must establish a safe and effective formulation. This involves:

  • Solubility Testing: Determine the compound's solubility in various pharmaceutically acceptable vehicles. The goal is to find a vehicle that can dissolve the required concentration of the compound without causing toxicity itself.

  • Formulation Stability: Ensure the compound remains in solution and does not degrade in the chosen vehicle over the duration of your experiment (e.g., at room temperature for the time it takes to dose a cohort of animals).

  • Vehicle Toxicity Screen: Administer the final vehicle formulation (without the compound) to a small group of animals to ensure it does not cause adverse effects such as irritation, sedation, or weight loss.

Q3: How do I select a starting dose for my first in vivo efficacy study?

A3: Selecting a starting dose is a critical step that balances the potential for efficacy against the risk of toxicity. A multi-faceted approach is recommended:

  • Literature Review: Search for published in vivo studies on closely related quinoline analogues. This can provide a valuable starting point for a relevant dose range.

  • In Vitro to In Vivo Extrapolation (IVIVE): Use your in vitro potency data (e.g., IC50 or EC50) as a guide. While not a direct conversion, potent compounds in the nanomolar range in vitro might be initially tested in the 1-10 mg/kg range in vivo, whereas micromolar compounds may require higher doses (e.g., 25-100 mg/kg).

  • Maximum Tolerated Dose (MTD) Study: This is the most reliable method. A dose-escalation study is performed to identify the highest dose that can be administered without causing dose-limiting toxicities. The efficacy study is then typically conducted at doses at or below the MTD.[7]

Troubleshooting In Vivo Experiments

This section addresses specific issues you may encounter during your studies in a direct question-and-answer format.

Scenario 1: Compound Precipitation or Poor Bioavailability

Q: I prepared my dosing solution, but it looks cloudy, or I'm not seeing any effect in my animals. What's wrong?

A: This strongly suggests a formulation or solubility issue. A compound that precipitates out of solution upon injection or is not adequately absorbed will not reach its target to exert a biological effect.

Troubleshooting Steps:

  • Re-evaluate Your Vehicle: A simple saline solution may be insufficient. The hydrochloride salt is designed to improve water solubility, but co-solvents are often necessary.[5] Refer to the table below for common vehicle options.

  • pH Adjustment: Check the pH of your formulation. Adjusting the pH can sometimes dramatically improve the solubility of compounds with ionizable groups. For an acidic compound, a more basic pH may help, and vice versa.

  • Consider Alternative Routes of Administration: If oral gavage (PO) is resulting in poor bioavailability due to first-pass metabolism or poor absorption, consider intraperitoneal (IP) or subcutaneous (SC) injection, which can lead to more direct systemic exposure.

  • Particle Size Reduction (for oral suspensions): If you must use a suspension, techniques like micronization to reduce particle size can improve the dissolution rate and subsequent absorption.

Vehicle CompositionCommon Route(s)Notes & Causality
Saline (0.9% NaCl) IV, IP, SC, POIdeal for highly water-soluble compounds. The dihydrochloride salt form of your compound makes this a good first vehicle to test.
PBS (Phosphate-Buffered Saline) IV, IP, SC, POBuffered to physiological pH (~7.4), which can be critical for compound stability and reducing injection site irritation.
5-10% DMSO in Saline/PBS IP, IVDMSO is a powerful solvent but can be toxic at high concentrations. Limiting it to ≤10% of the final injection volume is a standard practice to avoid inflammatory responses and other toxicities.
5-10% Solutol HS 15 in Saline IV, IPA non-ionic solubilizer used for poorly water-soluble compounds. It forms micelles that encapsulate the drug, enhancing its apparent solubility.
20-40% PEG400 in Saline IP, SC, POPolyethylene glycol is a common co-solvent that can improve solubility. Higher concentrations can be viscous and may cause transient discomfort upon injection.
0.5-1% CMC or Methylcellulose in Water POCarboxymethylcellulose (CMC) is a suspending agent, not a solubilizer. Use this to create a uniform suspension for oral dosing when the compound is not soluble.
Scenario 2: No Observable Efficacy

Q: I've confirmed my compound is in solution and I'm dosing at the MTD, but I'm still not observing the expected therapeutic effect. What should I do next?

A: A lack of efficacy despite a good formulation and tolerable dose points to issues with pharmacokinetics (PK) or pharmacodynamics (PD). Essentially, the drug may not be reaching its target in sufficient concentrations or for a long enough duration to have an effect.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for diagnosing a lack of efficacy.

No_Efficacy_Troubleshooting start No Efficacy Observed at Tolerated Dose pk_study Conduct Pilot PK Study: Measure plasma/tissue concentration over time start->pk_study exposure_check Is Drug Exposure (AUC, Cmax) Sufficient? pk_study->exposure_check target_engagement Assess Target Engagement: Measure target modulation in tissue (e.g., Western blot, qPCR, biomarker analysis) exposure_check->target_engagement  Yes reformulate Reformulate to Improve Bioavailability exposure_check->reformulate No target_check Is Target Modulated by the Compound? target_engagement->target_check increase_dose Increase Dose or Dosing Frequency target_check->increase_dose No, but exposure is borderline new_hypothesis Re-evaluate Hypothesis: - Is the target correct? - Is the animal model appropriate? target_check->new_hypothesis No, despite high exposure success Proceed with Optimized Dose/Schedule target_check->success  Yes increase_dose->pk_study reformulate->pk_study

Caption: Troubleshooting workflow for lack of in vivo efficacy.

Key Actions:

  • Conduct a Pilot Pharmacokinetic (PK) Study: Dose a small group of animals and collect blood samples at various time points (e.g., 15 min, 1, 4, 8, 24 hours). Analyze the plasma to determine key parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (total exposure). This will definitively tell you if the drug is getting into circulation.[8]

  • Assess Target Engagement: If PK analysis shows good exposure, the next step is to confirm the drug is hitting its intended target in the tissue of interest. This requires a pharmacodynamic (PD) biomarker. For example, if your compound inhibits a kinase, you would measure the phosphorylation status of its substrate in tumor tissue from treated animals.

  • Optimize Dosing Schedule: A compound with a short half-life might require twice-daily (BID) dosing instead of once-daily (QD) to maintain exposure above the therapeutic threshold. PK/PD data is essential for making this decision.[9]

Scenario 3: Unexpected Toxicity or High Variability

Q: My animals are showing signs of toxicity (e.g., weight loss, ruffled fur) at doses I expected to be safe, or my results are highly variable between animals.

A: These issues can derail a study and point to problems with the compound's intrinsic toxicity, the formulation, or the experimental technique itself.

Troubleshooting Steps:

  • Perform a Detailed MTD Study: A proper MTD study involves multiple dose groups and careful daily monitoring of clinical signs and body weight. The MTD is often defined as the dose that causes ~10% body weight loss or other predefined clinical signs of toxicity.[10]

  • Evaluate Formulation-Related Toxicity: Is your vehicle causing issues? High percentages of DMSO or PEG400 can cause local irritation, inflammation, or other adverse effects. Always run a vehicle-only control group and observe them with the same scrutiny as your treatment groups.

  • Refine Dosing Technique: Inconsistent dosing volumes, incorrect placement of oral gavage, or leakage from injection sites can lead to massive variability in exposure. Ensure all personnel are properly trained and techniques are standardized. For example, use a flexible gavage needle for oral dosing to prevent esophageal injury.

  • Consider Therapeutic Drug Monitoring (TDM): For high-value experiments, taking a satellite blood sample from each animal at a fixed time point (e.g., 2 hours post-dose) can help correlate individual drug exposure with outcomes, explaining why some animals respond and others don't.[9]

Core Experimental Protocols

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice

Objective: To determine the maximum tolerated dose of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride when administered via a specified route for a defined period.

Methodology:

  • Animal Model: Use the same strain and sex of mice that will be used for the efficacy studies (e.g., 6-8 week old female BALB/c mice).

  • Group Allocation: Randomize animals into groups of 3-5 mice each. Include a vehicle control group and at least 3-4 dose escalation groups (e.g., 10, 30, 100 mg/kg).

  • Formulation Preparation: Prepare the dosing solutions in your validated vehicle. Ensure the highest dose is soluble and stable. Dosing volume should be consistent across all groups (e.g., 10 mL/kg).

  • Administration: Administer the compound daily (or as per the planned efficacy schedule) for 5-7 consecutive days.

  • Monitoring:

    • Record the body weight of each mouse daily, just before dosing.

    • Perform a clinical observation score twice daily. Look for signs of toxicity such as hunched posture, ruffled fur, lethargy, or labored breathing.

  • Endpoint Determination: The MTD is the highest dose that does not result in:

    • More than 10-15% mean body weight loss in the group.

    • Significant, persistent clinical signs of distress.

    • Any mortality.

  • Data Analysis: Plot the mean percentage change in body weight for each group over time. This provides a clear visual representation of dose-dependent toxicity.

InVivo_Workflow cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Efficacy & PK/PD cluster_2 Phase 3: Refinement formulation Step 1: Formulation Development & Solubility Testing mtd_study Step 2: Maximum Tolerated Dose (MTD) Study formulation->mtd_study Select Vehicle & Concentration efficacy_study Step 3: Efficacy Study (at ≤ MTD) mtd_study->efficacy_study Select Doses pkpd_study Step 4: Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis efficacy_study->pkpd_study Collect Samples optimization Step 5: Dose & Schedule Refinement pkpd_study->optimization Correlate Exposure & Effect

Caption: A stepwise workflow for in vivo dose optimization.

References

  • ChemBK. (2024). 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl Request for Quotation. Available at: [Link]

  • MySkinRecipes. 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid hydrochloride. Available at: [Link]

  • Janjigian, Y. Y., et al. (2020). On precision dosing of oral small molecule drugs in oncology. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Kumar, R., et al. (2017). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances. Available at: [Link]

  • Singh, P., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Microbiology Spectrum. Available at: [Link]

  • Maeda, H., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research. Available at: [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting?. Available at: [Link]

  • Diokno, R., et al. Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. PLOS ONE. Available at: [Link]

  • Kumar, D., et al. (2018). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. BMC Chemistry. Available at: [Link]

  • Paperless Lab Academy. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Available at: [Link]

  • Pfizer. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of quinoline derivatives. Available at: [Link]

  • FDA-AACR. (2025). Strategies for Optimizing Dosages for Oncology Drug Products. Available at: [Link]

  • ResearchGate. Physiologically Based Pharmacokinetic Modeling of FTY720 (2-Amino-2[2-(-4-octylphenyl)ethyl]propane-1,3-diol hydrochloride) in Rats After Oral and Intravenous Doses. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of Quinoline Derivatives

A Senior Application Scientist's Guide to Mitigating Off-Target Effects Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This gui...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Mitigating Off-Target Effects

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to help you anticipate, identify, and mitigate off-target effects of this important class of compounds. As a senior application scientist, my goal is to blend technical precision with real-world insights to support the integrity and success of your research.

Understanding the Landscape: Quinoline Derivatives and Off-Target Effects

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs for a wide range of diseases, including cancer and malaria.[1][2] Their therapeutic efficacy often stems from their ability to interact with specific biological targets, such as tyrosine kinases (e.g., EGFR, c-Met, VEGFR), topoisomerases, and other enzymes crucial for disease progression.[1][3]

However, the very chemical properties that make quinolines effective can also lead to unintended interactions with other proteins, resulting in off-target effects. These effects can range from misleading experimental results to significant safety concerns, such as cardiotoxicity.[1][4] A primary concern for many quinoline-based compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[1][5]

This guide will equip you with the knowledge and tools to proactively address these challenges.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the development and testing of quinoline derivatives.

Q1: What are the most common off-target effects associated with quinoline derivatives?

A1: The most frequently observed off-target effects include:

  • hERG Channel Inhibition: This is a critical safety liability, as it can prolong the QT interval and lead to torsade de pointes.[1][5]

  • Kinase Promiscuity: While many quinoline derivatives are designed as kinase inhibitors, they can often inhibit multiple kinases beyond the intended target, leading to a complex pharmacological profile.[3]

  • Cytotoxicity in Non-Target Cells: Unintended effects on cellular machinery can lead to toxicity in healthy cells, narrowing the therapeutic window.[6][7]

  • Interaction with other Receptors and Enzymes: Depending on their specific structure, quinoline derivatives can interact with a variety of other proteins, leading to unexpected biological responses.

Q2: How can I predict potential off-target interactions of my quinoline compound early in the discovery process?

A2: Early prediction is key to mitigating risks. A multi-pronged approach is recommended:

  • In Silico Profiling: Computational tools can predict potential off-target interactions based on the chemical structure of your compound. These methods compare your molecule to databases of known ligands for various targets.[8]

  • Structural Homology Analysis: If your primary target is a kinase, for example, analyze its structural similarity to other kinases. This can provide clues about potential off-target kinase interactions.

  • Physicochemical Property Assessment: Properties like high lipophilicity and the presence of a basic nitrogen atom are often associated with hERG inhibition.[5]

Q3: My quinoline derivative shows potent on-target activity but also significant cytotoxicity in my cell-based assays. How can I determine if this is an on-target or off-target effect?

A3: This is a common challenge. Here's a systematic approach to dissecting the cause of cytotoxicity:

  • Correlate Potency: Compare the IC50 for your primary target with the CC50 (cytotoxic concentration 50) in your cell line. A large window between these values suggests the cytotoxicity might be off-target.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific target engagement biomarkers to confirm that your compound is hitting the intended target in cells at concentrations that are not broadly cytotoxic.

  • Rescue Experiments: If possible, overexpress the target protein in your cells. If the cytotoxicity is on-target, this may confer some resistance. Conversely, knocking down the target should sensitize the cells to your compound.

  • Broad Off-Target Profiling: Screen your compound against a panel of common off-targets, such as a broad kinase panel or a safety panel that includes hERG and other ion channels.

Q4: What structural modifications can I make to my quinoline scaffold to reduce hERG liability?

A4: Several rational design strategies can be employed to mitigate hERG inhibition:

  • Reduce Lipophilicity: High lipophilicity is a known risk factor for hERG binding. Introducing polar functional groups or reducing the overall greasy nature of the molecule can be effective.

  • Modulate Basicity: The pKa of basic nitrogen atoms can influence hERG binding. Fine-tuning the electronic environment of these nitrogens can reduce their interaction with the channel.

  • Introduce Steric Hindrance: Carefully placed bulky groups can prevent the molecule from adopting the conformation required for optimal binding to the hERG channel pore.

  • Incorporate Polar Groups Near Basic Centers: Adding a hydroxyl group or other polar functionality near a basic nitrogen can significantly decrease hERG affinity.[5]

A case study showed that for certain 3,5,7-trisubstituted quinoline compounds with significant hERG inhibition, modifying the C-3 piperazinyl portion by introducing a Michael acceptor moiety led to a significant reduction in hERG activity while maintaining potent c-Met inhibition.[1]

Troubleshooting Guide

This section provides practical guidance for specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Inconsistent IC50 values in kinase assays 1. Compound Precipitation: Quinoline derivatives can have poor solubility, leading to inaccurate concentrations in the assay. 2. ATP Competition: If your inhibitor is ATP-competitive, variations in ATP concentration between experiments will affect the apparent IC50. 3. Enzyme Instability: The kinase may be losing activity over the course of the assay.1. Check Solubility: Visually inspect your compound dilutions for precipitation. Measure the aqueous solubility of your compound. Consider using a different solvent or adding a solubilizing agent, ensuring it doesn't interfere with the assay. 2. Standardize ATP Concentration: Use a consistent, well-documented ATP concentration in all assays. For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration. 3. Run Enzyme Controls: Include enzyme-only controls (no inhibitor) at the beginning and end of your assay to check for a drop in activity. If instability is observed, consider a shorter incubation time or adding stabilizing agents like BSA.
High background signal in cytotoxicity assays (e.g., MTT, MTS) 1. Compound Interference: Some quinoline derivatives can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability. 2. Compound Color: Colored quinoline compounds can interfere with the absorbance reading. 3. Microbial Contamination: Bacterial or fungal contamination can also reduce the tetrazolium salt.1. Run a Compound-Only Control: Incubate your compound with the assay reagent in cell-free media. A significant signal indicates direct reduction of the reagent. If this occurs, consider using a different viability assay (e.g., a dye-exclusion assay like Trypan Blue or a luciferase-based assay). 2. Include a Blank: For colored compounds, subtract the absorbance of the compound in media from the absorbance of the treated cells. 3. Check for Contamination: Visually inspect your cell cultures for signs of contamination. If suspected, discard the cultures and decontaminate your incubator and hood.
Unexpectedly potent hERG inhibition in preliminary screens 1. Physicochemical Properties: As mentioned, high lipophilicity and a basic nitrogen are common culprits. 2. Assay Artifacts: Some high-throughput hERG assays can be prone to false positives.1. Analyze Physicochemical Properties: Calculate the cLogP and pKa of your compound. If they fall into a high-risk range, prioritize structural modifications to mitigate this. 2. Confirm with Gold-Standard Assay: If a high-throughput screen (e.g., a binding or flux assay) shows a positive result, it's crucial to confirm this with a manual or automated patch-clamp electrophysiology assay, which is the gold standard for assessing hERG channel function.[5]

Experimental Workflows and Protocols

Here we provide detailed, step-by-step methodologies for key experiments.

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Characterization cluster_1 In Silico & Early Screening cluster_2 In-Depth Profiling cluster_3 Data Interpretation & Next Steps A Quinoline Derivative Synthesis and Purification B Primary Target Binding/Enzymatic Assay (Determine On-Target Potency) A->B C In Silico Off-Target Prediction (e.g., SwissTargetPrediction, etc.) B->C D Preliminary Cytotoxicity Assay (e.g., MTT/MTS on cancer and normal cell lines) B->D G Secondary Pharmacology Panel (e.g., CEREP) C->G E Broad Kinase Profiling Panel D->E F hERG Channel Assay (e.g., Patch Clamp) D->F H Analyze Selectivity Profile (On-target vs. Off-target IC50s) E->H F->H G->H I Structure-Activity Relationship (SAR) Analysis for Off-Target Hits H->I J Rational Redesign to Mitigate Off-Target Effects I->J

Caption: Workflow for identifying and mitigating off-target effects of quinoline derivatives.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing cell viability.[9]

Materials:

  • Cells of interest (e.g., a cancer cell line and a non-cancerous control line)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Quinoline derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your quinoline derivative in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as in the compound-treated wells).

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO2. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Pipette up and down to ensure all formazan crystals are dissolved.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media and MTT but no cells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (log scale) and determine the CC50 value using non-linear regression.

Protocol: Kinase Profiling Assay (Luminescent ADP Detection)

This protocol is based on the principles of the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • Kinase reaction buffer

  • Quinoline derivative

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • In each well of a white plate, add the kinase, substrate, and your quinoline derivative at various concentrations.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically small (e.g., 5-25 µL).

    • Include "no kinase" and "no inhibitor" controls.

    • Incubate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Signal Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of your quinoline derivative relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the compound concentration (log scale) and determine the IC50 value.

Data Presentation

Table 1: Example Selectivity Profile of a Hypothetical Quinoline Derivative (Compound Q-X1)

TargetIC50 (nM)
Primary Target
c-Met10
Off-Targets
VEGFR2150
EGFR800
Abl>10,000
hERG2,500

This table illustrates how to present selectivity data, comparing the potency of a compound against its primary target versus a panel of potential off-targets. A larger IC50 value for off-targets indicates better selectivity.

Conclusion

The development of quinoline derivatives with improved safety and efficacy profiles is an ongoing endeavor in medicinal chemistry.[3] By understanding the potential for off-target effects and employing a systematic approach to their identification and mitigation, researchers can significantly enhance the quality and translational potential of their work. This guide provides a framework for navigating these challenges, but it is important to remember that each compound is unique and may require a tailored approach. Continuous learning and the application of sound scientific principles are paramount to success.

References

  • Journal of Medicinal Chemistry. (2026, January 26). Ahead of Print. ACS Publications. [Link]

  • Di Mauro, G., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(11), 3286. [Link]

  • Patel, D. R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(1), 1-27. [Link]

  • Cambridge MedChem Consulting. (n.d.). Human Ether-a-go-go-Related Gene (hERG) Blockers. [Link]

  • Asati, V., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133036. [Link]

  • Youssif, B. G., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Sivakumar, P. M., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 10(11), 681. [Link]

  • Yeh, C. H., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(21), 11585. [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 105, 117681. [Link]

  • Shevchuk, O., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pharmaceuticals, 18(1), 1. [Link]

  • Stasiłowicz-Krzemień, A., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1011. [Link]

  • Arús-Pous, J., et al. (2023). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Journal of Chemical Information and Modeling, 63(19), 6125-6137. [Link]

  • OptADMET. (n.d.). Case studies of optimizing hERG toxicity for different compounds. ResearchGate. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(13), 5497-5512. [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3508-3522. [Link]

  • Khan, I., et al. (2015). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1735-1740. [Link]

  • Macioszek, A., & Kononowicz, A. K. (2004). The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151). Folia Histochemica et Cytobiologica, 42(4), 233-237. [Link]

  • Youssif, B. G., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 13(10), 1253-1266. [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Molecules, 30(1), 1. [Link]

  • Lait, P. J., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv. [Link]

  • Yoshida, K., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling, 46(3), 1371-1378. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Molina, C., et al. (2025). hERG toxicity prediction in early drug discovery using extreme gradient boosting and isometric stratified ensemble mapping. Scientific Reports, 15(1), 1-15. [Link]

  • Asquith, C. R. M., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). ResearchGate. [Link]

  • da Silva, A. C., et al. (2022). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Molecules, 27(11), 3591. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]

  • Metrion Biosciences. (2023). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • Kumar, A., et al. (2024). Stem Cell-Derived Beta-Cell Therapies: Encapsulation Advances and Immunological Hurdles in Diabetes Treatment. Cells, 13(3), 263. [Link]

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Optimization

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride quality control and purity analysis

Welcome to the technical support center for 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical gui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on quality control, purity analysis, and troubleshooting for this critical pharmaceutical intermediate.

Introduction

2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride is a key building block in the synthesis of various biologically active molecules. Its purity and quality are paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource for addressing common challenges encountered during the handling and analysis of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and analysis of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride.

1. What are the typical physical and chemical properties of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride?

Understanding the fundamental properties of the compound is the first step in effective quality control.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂ · 2HClInferred from related compounds
Appearance White to off-white solid[1][2]
Solubility Soluble in water and DMSO.[1][1]
Storage Conditions Store at 2-8°C, protected from light and moisture.[1]

2. What are the primary analytical techniques for assessing the purity of this compound?

A multi-faceted approach is essential for a comprehensive purity assessment. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity determination and impurity profiling. A reversed-phase method is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Used for molecular weight confirmation and identification of unknown impurities, often coupled with HPLC (LC-MS).

3. What are the potential impurities I should be aware of?

Impurities can arise from the synthetic route or degradation. Given its relation to Rebamipide, potential impurities could include starting materials, by-products, and degradation products.[3]

  • Process-Related Impurities:

    • Unreacted starting materials from the synthesis process.

    • By-products from side reactions during synthesis.

  • Degradation Products:

    • Hydrolysis products if exposed to moisture.

    • Oxidative degradation products.

    • Photodegradation products if exposed to light.[3]

4. How should I prepare a sample for HPLC analysis?

Proper sample preparation is critical for accurate and reproducible results.

  • Diluent Selection: A mobile phase-like solution is ideal. A common starting point is a mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Concentration: A typical concentration for purity analysis is around 1 mg/mL, but this may need to be optimized based on the detector's sensitivity and the main peak's response.

  • Dissolution: Ensure the sample is fully dissolved. Sonication may be used if necessary.

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Part 2: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key analytical techniques.

Protocol 1: Purity Determination by Reversed-Phase HPLC

This method is designed as a starting point and may require optimization for specific instrumentation and impurity profiles.

Objective: To determine the purity of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride and quantify related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., potassium dihydrogen phosphate)

Chromatographic Conditions:

ParameterRecommended ConditionsRationale
Mobile Phase A 0.01 M Phosphate buffer, pH adjusted to 3.0 with phosphoric acidBuffered aqueous phase to ensure consistent ionization of the analyte.
Mobile Phase B AcetonitrileOrganic modifier to elute the compound from the C18 column.
Gradient Program Time (min)%B
010
2090
2590
2610
3010
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 280 nmBased on the UV absorbance of the quinoline chromophore.[1]
Injection Volume 10 µL

Data Analysis:

  • Calculate the area percentage of the main peak relative to the total area of all peaks to determine purity.

  • Use a reference standard for peak identification and quantification of impurities.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Select Column & Mobile Phase B Prepare Sample (1 mg/mL) A->B C System Suitability Test B->C D Initial Gradient Run C->D E Optimize Gradient & pH D->E F Peak Shape Acceptable? E->F F->E No G Validate Method (ICH Q2) F->G Yes H Final Method G->H

Caption: A typical workflow for developing a robust HPLC method.

Part 3: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride.

Troubleshooting HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Sample overload- Secondary interactions with the column stationary phase- Inappropriate mobile phase pH- Reduce injection volume or sample concentration.- Use a highly deactivated C18 column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Variable Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Column degradation- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it has exceeded its lifetime.
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use high-purity solvents and reagents.- Flush the injector and autosampler with a strong solvent.- Include a needle wash step in the injection sequence.
Unexpected Peaks - Sample degradation- Contamination from glassware or solvents- Prepare samples fresh and protect them from light and heat.- Use clean glassware and high-purity solvents.
Troubleshooting Purity Analysis

Purity_Troubleshooting Start Low Purity Detected Check_HPLC Review HPLC Chromatogram Start->Check_HPLC Impurity_Profile Assess Impurity Profile Check_HPLC->Impurity_Profile Known_Impurity Known Impurity? Impurity_Profile->Known_Impurity Unknown_Impurity Unknown Impurity Known_Impurity->Unknown_Impurity No Source_Investigation Investigate Source (Synthesis vs. Degradation) Known_Impurity->Source_Investigation Yes Identify_Unknown Identify by LC-MS Unknown_Impurity->Identify_Unknown Identify_Unknown->Source_Investigation Modify_Process Modify Synthesis or Storage Source_Investigation->Modify_Process Reanalyze Re-analyze Batch Modify_Process->Reanalyze Pass Purity Meets Specification Reanalyze->Pass

Caption: A decision tree for troubleshooting low purity results.

Part 4: Advanced Characterization

For in-depth structural confirmation and impurity identification, NMR and MS are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to look for include the aromatic protons of the quinoline ring, the protons of the propionic acid backbone, and the amine proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and identifying impurities.

  • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like amino acids. In positive ion mode, the protonated molecule [M+H]⁺ would be expected.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and provide structural information. Common fragmentation patterns for amino acids include the loss of water and the carboxyl group.[7] For the quinoline moiety, fragmentation of the ring system can occur.

Part 5: Stability and Storage

Ensuring the stability of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride is crucial for maintaining its quality over time.

  • Hygroscopicity: As a dihydrochloride salt, the compound is likely to be hygroscopic. It should be stored in a tightly sealed container in a desiccator.

  • Light Sensitivity: Quinoline derivatives can be sensitive to light.[3] Storage in amber vials or in the dark is recommended.

  • Thermal Stability: While generally stable at room temperature for short periods, long-term storage at 2-8°C is recommended to minimize degradation.[1]

  • Forced Degradation Studies: To understand the degradation pathways, forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions should be performed as per ICH guidelines.[8][9][10][11]

References

  • El-Sayed, M. A. F., et al. (2021). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 6(4), 3113-3124. Available from: [Link]

  • Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Available from: [Link]

  • Cimetière, N., et al. (2014). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available from: [Link]

  • Turesky, R. J., et al. (2005). Characterization of new metabolites from in vivo biotransformation of 2-amino-3-methylimidazo[4,5-f]quinoline in mouse by mass spectrometry. Chemical research in toxicology, 18(2), 336-346. Available from: [Link]

  • Nelson, R. M., & Poutsma, J. C. (2011). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation pathways. Journal of the American Society for Mass Spectrometry, 22(7), 1166-1176. Available from: [Link]

  • Korkmaz, F., & Avcı, D. (2019). 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available from: [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 4(5), 1-6. Available from: [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid hydrochloride. Available from: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available from: [Link]

  • Steinhubl, S. R., et al. (2017). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of Chemical Information and Modeling, 57(3), 485-495. Available from: [Link]

  • Ghasemi, J., & Niazi, A. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available from: [Link]

  • Chernobrovkin, M. G., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A, 1175(1), 89-95. Available from: [Link]

  • Nakano, S., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Journal of Chromatography B, 1209, 123423. Available from: [Link]

  • ChemBK. (n.d.). 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl Request for Quotation. Available from: [Link]

  • Zhang, Y., et al. (2022). 2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific. Frontiers in Chemistry, 10, 1045842. Available from: [Link]

  • Königs, S., & Fales, H. M. (2011). Amino acids. Medizinische Fakultät Münster. Available from: [Link]

  • Bass, A. S. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(8). Available from: [Link]

  • Al-Warhi, T., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molecules, 27(11), 3501. Available from: [Link]

  • G.S., S. S. M., & G.S., G. (2017). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 14(4), 1361-1371. Available from: [Link]

Sources

Troubleshooting

Stability of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride in biological media

Prepared by the Office of the Senior Application Scientist Welcome to the technical support resource for 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth answers to frequently asked questions and robust troubleshooting guides to ensure the successful application of this compound in your experiments. Our goal is to provide you with the causal understanding necessary to anticipate and resolve challenges related to the stability of this molecule in complex biological systems.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, storage, and properties of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride.

Q1: How should I store the solid compound and its stock solutions?

A1: Proper storage is critical to prevent degradation before the compound is even used. As a dihydrochloride salt, the compound is a solid, likely crystalline, and should be protected from moisture.

Based on data for similar amino acid derivatives, a multi-tiered storage strategy is recommended to maximize long-term stability.[1][2]

FormStorage TemperatureRecommended DurationKey Considerations
Solid Powder 4°CUp to 2 yearsKeep tightly sealed in a desiccated environment.
-20°C> 3 yearsIdeal for long-term archival.
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.[2]
-80°CUp to 6 monthsPreferred for longer-term solution storage. Aliquoting is mandatory.
Stock Solution in Water -20°CUse within 1 monthSolubility may be limited; adjusting pH to 2 with HCl can aid dissolution.[2] For use in sterile assays, filter-sterilize with a 0.22 µm filter after preparation.[1][2]
-80°CUse within 6 monthsAliquot to prevent freeze-thaw degradation.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is generally the preferred solvent for achieving high-concentration stock solutions of quinoline-based compounds. For a related compound, solubility in DMSO is reported to be ≥ 50 mg/mL.[2] Aqueous solubility is significantly lower, reported at 1 mg/mL for a similar molecule, though this can be improved with pH adjustment.[2]

Causality Insight: The dihydrochloride salt form of the molecule enhances its polarity, lending it some aqueous solubility. However, the quinoline ring is a large, aromatic system that is inherently hydrophobic. DMSO is an excellent polar aprotic solvent that can effectively solvate both the charged amine and carboxyl groups and the aromatic ring structure, leading to higher solubility. When using water, the addition of HCl helps to keep the amino group fully protonated, preventing precipitation and improving solubility.[2]

Q3: What are the primary stability concerns when working with this compound in biological media (e.g., plasma, cell culture media)?

A3: The stability of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride in biological media is influenced by three main factors: chemical stability, enzymatic stability, and physical stability.

  • Chemical Stability (pH-dependent): Amino acid derivatives can be susceptible to pH-dependent degradation pathways such as oxidation. The quinoline moiety may also be susceptible to oxidative degradation. The neutral pH of most biological media (e.g., plasma at pH ~7.4) is significantly different from the acidic conditions of a stock solution prepared from the dihydrochloride salt, and this pH shift can influence stability.

  • Enzymatic Stability: Biological media, particularly plasma, serum, and cell lysates, are rich in enzymes. Proteases and peptidases could potentially cleave the amino acid structure, while metabolic enzymes like cytochrome P450s (if using liver microsomes or S9 fractions) could modify the quinoline ring.

  • Physical Stability (Solubility & Binding): Upon dilution of a DMSO stock into aqueous biological media, the compound's solubility may decrease, leading to precipitation. Furthermore, like many drug-like molecules, it may bind to proteins (like albumin in plasma) or plastics, reducing its effective free concentration.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: I am seeing rapid loss of my compound in cell culture media, even in the absence of cells.

This suggests a chemical instability issue within the media itself.

Troubleshooting Workflow:

Troubleshooting Decision Tree

Causality & Actionable Steps:

  • Step 1: Isolate the Matrix. First, confirm the compound's stability in a simple phosphate-buffered saline (PBS) solution at the same pH and temperature as your cell culture experiment.

  • Step 2: Analyze the Result.

    • If the compound is stable in PBS , a component in your specific cell culture medium is likely causing the degradation. Media components like certain vitamins (e.g., riboflavin, which can be photosensitive) or high concentrations of reducing agents can react with the compound.

    • If the compound is unstable in PBS , it suggests an inherent chemical instability at that pH and temperature, independent of complex media components.

  • Step 3: De-risk Media Components. If media is the issue, systematically test stability in simpler versions. Start with a basal salt solution and add components back one by one (or in groups) to identify the culprit. Consider if your media is exposed to light for extended periods, which could induce photochemical degradation.

Problem 2: My compound recovery is consistently low in plasma samples, even at the first time point (T=0).

This points towards an issue with the analytical method or immediate, non-time-dependent loss upon spiking into the matrix.

Causality & Actionable Steps:

  • Cause A: Poor Extraction Recovery. The protein precipitation (PPT) step may be inefficient.

    • Solution: Test different PPT solvents. While acetonitrile is common, methanol or a mixture might be more effective. Also, vary the ratio of solvent to plasma (e.g., 3:1, 4:1, 5:1) to find the optimal ratio for crashing out proteins while keeping your compound in the supernatant.

  • Cause B: High Protein Binding. The compound may be extensively and rapidly binding to plasma proteins like albumin. During PPT, the protein-bound compound is removed along with the precipitated protein, leading to low measured concentrations.

    • Solution: While difficult to prevent, this is a characteristic of the molecule. The key is to ensure the binding is consistent and accounted for. Your analytical method should be validated using a calibration curve prepared in the same matrix (plasma) to accurately quantify the free plus protein-bound compound that is released by the organic solvent during extraction.

  • Cause C: Immediate Degradation by Esterases/Enzymes. Some plasma esterases are highly active and can degrade susceptible compounds almost instantaneously.

    • Solution: To test for this, add an esterase inhibitor (e.g., sodium fluoride) to the plasma before spiking in your compound. If the T=0 recovery improves significantly, it confirms rapid enzymatic degradation.

Experimental Protocols

Protocol 1: General Stability Assessment in Human Plasma

This protocol provides a framework for determining the stability of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride in a biological matrix over time.

Workflow Overview:

G cluster_prep Preparation cluster_exp Experiment cluster_sampling Sampling & Analysis prep_stock 1. Prepare 10 mM Stock in DMSO prep_work 2. Create 100 µM Working Solution in Acetonitrile prep_stock->prep_work prep_plasma 3. Thaw & Pool Human Plasma prep_work->prep_plasma spike 4. Spike Plasma to 1 µM (Final DMSO < 0.1%) prep_plasma->spike aliquot 5. Aliquot into Timepoint Tubes spike->aliquot incubate 6. Incubate at 37°C aliquot->incubate t0 7. T=0: Immediately add 3 vols ice-cold Acetonitrile with Internal Standard incubate->t0 Immediate Sample tn 8. T=X: Repeat at 30, 60, 120 min incubate->tn Timed Samples process 9. Vortex, Centrifuge (14,000g) t0->process tn->process analyze 10. Analyze Supernatant by LC-MS/MS process->analyze calculate 11. Calculate % Remaining vs. T=0 analyze->calculate

Plasma Stability Experimental Workflow

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Prepare an internal standard (IS) stock solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) in acetonitrile.

  • Matrix Preparation:

    • Thaw pooled human plasma (from at least 3 donors) on ice and centrifuge to remove any cryoprecipitates.

  • Initiation of the Experiment:

    • Pre-warm a sufficient volume of plasma to 37°C in a shaking water bath.

    • Spike the pre-warmed plasma with the compound stock solution to a final concentration of 1 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid affecting enzyme activity. Mix gently but thoroughly.

  • Time Point Sampling:

    • T=0: Immediately transfer a 100 µL aliquot of the spiked plasma into a tube containing 300 µL of ice-cold acetonitrile with the internal standard. This immediately stops the reaction and precipitates proteins.

    • Subsequent Time Points (e.g., 15, 30, 60, 120 minutes): Continue incubating the remaining plasma at 37°C. At each scheduled time point, remove a 100 µL aliquot and process it exactly as the T=0 sample.

  • Sample Processing:

    • Vortex all samples vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method. The analysis of amino acids often utilizes HILIC or mixed-mode chromatography for good retention and separation from endogenous interferences.[3]

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for each time point.

    • Normalize the data by expressing the peak area ratio at each time point as a percentage of the T=0 ratio.

    • Plot % Remaining vs. Time to determine the degradation rate and half-life.

Self-Validation System: This protocol includes critical controls. The T=0 sample represents 100% recovery and accounts for any loss during the extraction process. The internal standard corrects for variability in sample processing and instrument response. A parallel incubation in heat-inactivated plasma can be included to distinguish between chemical and enzymatic degradation.

References

  • 2-Amino-3-[2(1H)-Quinolinon-4-Yl]Propanoic Acid HCl - ChemBK. [Link]

  • (S)-2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propionic acid HCl - PubChem. National Center for Biotechnology Information. [Link]

  • Catalytic Oxidation of 2-Amino-3-Sulfhydryl Propanoic Acid (ASPA) by 2,6-Dicarboxypyridinium Fluorochromate (DCPFC) : A Kinetic and Mechanistic Study - ResearchGate. [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma - NIH National Center for Biotechnology Information. [Link]

  • Amino Acids in the Development of Prodrugs - MDPI. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [Link]

  • 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma - Restek. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride: A Comparative Guide for Researchers

For drug development professionals and researchers, the rigorous validation of a compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, t...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the rigorous validation of a compound's mechanism of action is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused framework for validating the hypothesized mechanism of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride as a modulator of the kynurenine pathway, a key metabolic route implicated in a range of pathologies from cancer to neurodegenerative disorders. We will explore a series of self-validating experimental protocols and objectively compare the potential performance of this compound with established alternatives.

Introduction: The Kynurenine Pathway and the Quinoline Scaffold

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, leading to the production of nicotinamide adenine dinucleotide (NAD+)[1][2]. However, intermediates of this pathway, such as kynurenine and quinolinic acid, are also neuroactive and immunomodulatory[1][2]. Dysregulation of this pathway is a hallmark of numerous diseases[1]. The quinoline moiety, a structural feature of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride, is present in various compounds known to interact with biological targets, including enzymes and receptors, and has been explored for therapeutic potential in neurological and inflammatory disorders, as well as cancer[3][4][5]. This structural similarity provides a strong rationale for hypothesizing that 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride may exert its biological effects by modulating one or more key enzymes in the kynurenine pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO2), or Kynurenine 3-monooxygenase (KMO).

The first and rate-limiting step in the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by either IDO1 or TDO2[6][7]. Kynurenine is then metabolized further by enzymes including KMO[8][9]. Inhibition of these enzymes is a promising therapeutic strategy. For instance, IDO1 inhibitors can prevent the depletion of tryptophan and the accumulation of kynurenine, thereby counteracting the immunosuppressive tumor microenvironment[10]. Similarly, inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid and away from the neurotoxic 3-hydroxykynurenine and quinolinic acid[9][11].

This guide will outline a logical and robust experimental workflow to investigate whether 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride acts as an inhibitor of these key enzymes.

Visualizing the Kynurenine Pathway and Potential Intervention Points

Kynurenine_Pathway cluster_inhibitors Potential Inhibition by 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO1 / TDO2 Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenic_Acid Kynurenic_Acid Kynurenine->Kynurenic_Acid KATs Anthranilic_Acid Anthranilic_Acid Kynurenine->Anthranilic_Acid Kynureninase Three_Hydroxykynurenine Three_Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine KMO Xanthurenic_Acid Xanthurenic_Acid Three_Hydroxykynurenine->Xanthurenic_Acid KATs Three_Hydroxyanthranilic_Acid Three_Hydroxyanthranilic_Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Kynureninase Quinolinic_Acid Quinolinic_Acid Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD IDO1 / TDO2 IDO1 / TDO2 KMO KMO

Caption: The Kynurenine Pathway with potential enzymatic targets for 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride highlighted.

A Validating Experimental Workflow

To systematically validate the proposed mechanism of action, we will employ a multi-pronged approach, moving from in vitro biochemical assays to cell-based models. This tiered approach provides a comprehensive and self-validating picture of the compound's activity.

Experimental_Workflow Hypothesis Hypothesis: 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride inhibits a key enzyme in the Kynurenine Pathway In_Vitro_Assay In Vitro Enzyme Inhibition Assays (IDO1, TDO2, KMO) Hypothesis->In_Vitro_Assay Cell_Based_Assay Cell-Based Metabolite Analysis (HPLC/LC-MS) In_Vitro_Assay->Cell_Based_Assay Identified Target Target_Engagement Target Engagement (CETSA) Cell_Based_Assay->Target_Engagement Downstream_Analysis Downstream Functional Assays (e.g., Cytokine Profiling) Target_Engagement->Downstream_Analysis Validation Mechanism Validated Downstream_Analysis->Validation

Caption: A logical workflow for validating the mechanism of action of the test compound.

Part 1: In Vitro Enzyme Inhibition Assays

The initial and most direct test of our hypothesis is to assess the ability of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride to inhibit the activity of recombinant IDO1, TDO2, and KMO enzymes in a controlled, in vitro setting.

Causality Behind Experimental Choice: This approach isolates the enzyme of interest from the complexities of a cellular environment, allowing for a definitive determination of direct inhibition and the calculation of key potency metrics like the half-maximal inhibitory concentration (IC50).

Detailed Protocol: IDO1/TDO2 Inhibition Assay (Fluorometric)
  • Reagents and Materials:

    • Recombinant human IDO1 or TDO2 enzyme.

    • L-Tryptophan (substrate).

    • Methylene blue (cofactor).

    • Ascorbic acid (reducing agent).

    • Catalase.

    • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 6.5).

    • 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride (test compound).

    • Known IDO1/TDO2 inhibitor (e.g., Epacadostat) as a positive control.

    • 96-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, catalase, methylene blue, and ascorbic acid.

    • Add the test compound at various concentrations (typically a serial dilution) to the wells of the microplate. Include wells for a positive control and a no-inhibitor (vehicle) control.

    • Add the IDO1 or TDO2 enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding L-tryptophan to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

    • Incubate the plate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.

    • Measure the fluorescence of kynurenine (Excitation: ~365 nm, Emission: ~480 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Part 2: Cell-Based Metabolite Analysis

Following the identification of a direct target in the in vitro assays, the next logical step is to confirm that the compound can modulate the kynurenine pathway in a more physiologically relevant cellular context.

Causality Behind Experimental Choice: This experiment validates that the compound is cell-permeable and can engage its target within the cell to produce the expected downstream metabolic changes. The ratio of kynurenine to tryptophan is a key biomarker of IDO1/TDO2 activity[1][12][13].

Detailed Protocol: HPLC/LC-MS/MS Analysis of Tryptophan and Kynurenine
  • Cell Culture and Treatment:

    • Culture a suitable cell line known to express the target enzyme (e.g., SKOV3 ovarian cancer cells for IDO1, A172 glioblastoma cells for TDO2) in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • To induce IDO1 expression, treat the cells with interferon-gamma (IFN-γ) for 24-48 hours.

    • Treat the cells with a range of concentrations of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride and a positive control inhibitor for a specified duration (e.g., 24 hours).

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • Precipitate proteins by adding trichloroacetic acid[14].

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • The supernatant can be directly analyzed or stored at -80°C.

  • HPLC/LC-MS/MS Analysis:

    • Use a C18 reverse-phase HPLC column.

    • Employ a mobile phase gradient suitable for separating tryptophan and kynurenine (e.g., a gradient of acetonitrile in an aqueous buffer with a pH modifier like formic acid).

    • Detect tryptophan by its native fluorescence (Excitation: ~285 nm, Emission: ~365 nm) and kynurenine by UV absorbance (at ~360 nm) or by mass spectrometry for higher sensitivity and specificity[14][15].

    • Quantify the concentrations of tryptophan and kynurenine using a standard curve.

    • Calculate the kynurenine/tryptophan ratio for each treatment condition.

Part 3: Comparison with Alternative Inhibitors

A crucial aspect of validating a new compound is to benchmark its performance against existing, well-characterized alternatives.

InhibitorTarget(s)Mechanism of ActionReported Potency (IC50)Key Applications
2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride Hypothesized: IDO1, TDO2, and/or KMOTo be determinedTo be determinedPotential in oncology and neurodegenerative diseases
Epacadostat (INCB024360) IDO1A potent and selective inhibitor that binds to the heme cofactor of the enzyme.[16]~10 nMInvestigated primarily in combination with checkpoint inhibitors for cancer immunotherapy.[7]
LM10 TDO2A selective inhibitor that binds to the active site of TDO2.[7]~1 µMPreclinical research in cancer models expressing TDO2.[17][18]
Ro 61-8048 KMOA competitive inhibitor of KMO.[8][19]~37 nM[11]Preclinical studies in models of neurodegenerative diseases.[20]
RG70099 / HTI-1090 IDO1/TDO2 (Dual)Dual inhibitors designed to overcome the redundancy of IDO1 and TDO2.[7]VariesPreclinical development for broader suppression of the kynurenine pathway in cancer.[21]

Part 4: Advanced Validation: Target Engagement and Downstream Functional Assays

For a more rigorous validation, especially in a drug development context, confirming direct target engagement in cells and assessing downstream functional consequences are essential.

Cellular Thermal Shift Assay (CETSA)

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement by the compound in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.

Protocol Outline:

  • Treat intact cells with the test compound or vehicle.

  • Heat aliquots of the cell lysate to a range of temperatures.

  • Cool and centrifuge the samples to separate aggregated (denatured) proteins from the soluble fraction.

  • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Functional Assays

Causality Behind Experimental Choice: These assays link target engagement to a measurable biological effect, providing crucial evidence for the compound's functional activity.

Example Assay: T-cell Proliferation Assay

If the compound is an IDO1/TDO2 inhibitor, it should reverse the immunosuppressive effects of kynurenine.

  • Co-culture IFN-γ-stimulated cancer cells (to activate IDO1/TDO2) with human peripheral blood mononuclear cells (PBMCs).

  • Add a T-cell mitogen (e.g., phytohemagglutinin) to stimulate T-cell proliferation.

  • Treat the co-culture with the test compound.

  • Measure T-cell proliferation after several days using a standard method (e.g., BrdU incorporation or CFSE dilution by flow cytometry).

  • An increase in T-cell proliferation in the presence of the compound would indicate a reversal of IDO1/TDO2-mediated immunosuppression.

Conclusion

The experimental framework outlined in this guide provides a comprehensive and rigorous approach to validating the mechanism of action of 2-Amino-3-quinolin-4-YL-propionic acid dihydrochloride as a modulator of the kynurenine pathway. By progressing from direct in vitro enzyme inhibition assays to cell-based metabolite analysis, target engagement confirmation, and functional downstream assays, researchers can build a robust data package to support the continued development of this compound. The comparison with established inhibitors provides essential context for evaluating its potential as a novel therapeutic agent. This systematic approach, grounded in scientific rationale, is indispensable for advancing promising compounds from the laboratory to potential clinical applications.

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